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  • Product: Sodium 2,5-dimethylbenzenesulfonate Hydrate
  • CAS: 1049789-08-3

Core Science & Biosynthesis

Foundational

Sodium 2,5-dimethylbenzenesulfonate hydrate CAS 66905-17-7 properties

Advanced Hydrotropic Agents in Pharmaceutical Formulation Executive Summary Sodium 2,5-dimethylbenzenesulfonate (also known as Sodium p-Xylenesulfonate or SXS) represents a critical class of hydrotropes —amphiphilic mole...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Hydrotropic Agents in Pharmaceutical Formulation

Executive Summary

Sodium 2,5-dimethylbenzenesulfonate (also known as Sodium p-Xylenesulfonate or SXS) represents a critical class of hydrotropes —amphiphilic molecules that significantly enhance the aqueous solubility of poorly soluble drugs without forming conventional micelles. Unlike surfactants, which rely on sequestration within a hydrophobic core, this compound operates via a planar stacking mechanism, making it a pivotal excipient for liquid formulation development, viscosity reduction, and bioavailability enhancement.

This guide clarifies the chemical identity of the compound, specifically addressing the common conflation between the acid precursor (CAS 66905-17-7) and the active sodium salt, and provides a rigorous technical framework for its application in drug development.

Part 1: Chemical Identity & Structural Resolution

Critical Note on Nomenclature: There is a frequent database ambiguity regarding CAS 66905-17-7. Strictly defined, CAS 66905-17-7 refers to 2,5-Dimethylbenzenesulfonic acid dihydrate (the acid precursor). The functional excipient used in formulation is the Sodium Salt (Sodium 2,5-dimethylbenzenesulfonate), often cited under CAS 827-19-0 or 1300-72-7 (generic xylenesulfonate).

This guide focuses on the Sodium Salt as the active pharmaceutical ingredient/excipient, while referencing the acid properties where relevant to synthesis.

PropertyAcid PrecursorActive Excipient (Sodium Salt)
Systematic Name 2,5-Dimethylbenzenesulfonic acid dihydrateSodium 2,5-dimethylbenzenesulfonate
Common Name p-Xylenesulfonic acid dihydrateSodium p-Xylenesulfonate (SXS)
CAS Number 66905-17-7 827-19-0 (Anhydrous)
Molecular Formula


(often hydrate)
Molecular Weight 222.26 g/mol 208.21 g/mol (Anhydrous)
Physical State White/Off-white Hygroscopic CrystalWhite Crystalline Powder or 40% Solution
Solubility (Water) High (Acidic pH)Very High (>500 g/L)
Part 2: Synthesis & Manufacturing Protocol

The industrial production of Sodium 2,5-dimethylbenzenesulfonate follows a thermodynamically controlled sulfonation of p-xylene, ensuring the sulfonate group attaches at the 2-position (ortho to a methyl group) due to steric and electronic directing effects.

Diagram 1: Synthesis Pathway

The following diagram illustrates the conversion of p-xylene to the target sodium salt via the acid intermediate (CAS 66905-17-7).

SynthesisPathway cluster_0 Key Transformation PXylene p-Xylene (C8H10) AcidIntermediate Acid Intermediate (CAS 66905-17-7) 2,5-Dimethylbenzenesulfonic acid PXylene->AcidIntermediate Electrophilic Aromatic Sulfonation (100-120°C) SulfonatingAgent Sulfonating Agent (SO3 or Oleum) SulfonatingAgent->AcidIntermediate FinalProduct Sodium 2,5-Dimethylbenzenesulfonate (Active Hydrotrope) AcidIntermediate->FinalProduct Neutralization (pH 7-9) Neutralizer Neutralization (NaOH) Neutralizer->FinalProduct

Caption: Electrophilic aromatic substitution of p-xylene yields the acid intermediate, which is neutralized to form the active hydrotrope.

Detailed Synthesis Protocol (Lab Scale)
  • Sulfonation:

    • Charge 1.0 mol of p-xylene into a glass-lined reactor.

    • Slowly add 1.05 mol of concentrated sulfuric acid (98%) or oleum (20% free

      
      ) while maintaining temperature at 100–120°C.
      
    • Mechanism: The

      
       acts as the electrophile, attacking the aromatic ring. The 2,5-position is favored due to the symmetry of p-xylene.
      
    • Checkpoint: Monitor reaction completion via HPLC (disappearance of p-xylene).

  • Isolation of Acid (CAS 66905-17-7):

    • Cool the mixture to 20°C. Add water to quench excess sulfonating agent.

    • The acid dihydrate crystallizes upon cooling/concentration. (This solid is CAS 66905-17-7).

  • Neutralization:

    • Dissolve the acid crystals in deionized water.

    • Titrate with 50% NaOH solution to pH 7.0–8.0.

    • Exothermic Control: Maintain temperature <50°C to prevent discoloration.

  • Purification:

    • Filter to remove insoluble sulfones (by-products).

    • Evaporate water to obtain the sodium salt crystals or spray dry for powder form.

Part 3: Mechanism of Action (Hydrotropy)[2]

Sodium 2,5-dimethylbenzenesulfonate is a hydrotrope , not a surfactant. This distinction is vital for formulation scientists.

  • Surfactants: Form micelles above a Critical Micelle Concentration (CMC).[1][2][3] Solubilize drugs inside the micelle core.

  • Hydrotropes: Do not have a sharp CMC.[3] They aggregate in a step-wise fashion and solubilize drugs through

    
    -
    
    
    
    stacking
    and water structure disruption .
Mechanism: Planar Stacking

The planar benzene ring of the sulfonate stacks with the hydrophobic aromatic rings of drug molecules (e.g., poorly soluble APIs like carbamazepine or ibuprofen). This interaction reduces the interfacial tension between the drug and water without the need for micellar encapsulation.

Diagram 2: Hydrotropic Solubilization Model

Hydrotropy Water Bulk Water (H-Bond Network) Complex Drug-Hydrotrope Complex (Water Soluble) Water->Complex Solvation of Sulfonate Head Drug Hydrophobic Drug (Insoluble) Drug->Complex π-π Stacking SXS Sodium 2,5-Dimethylbenzenesulfonate (Hydrotrope) SXS->Drug Planar Association SXS->Complex Intercalation

Caption: Hydrotropes stack with drug molecules, masking hydrophobic regions and enabling solvation via the sulfonate head groups.

Part 4: Physicochemical Properties & Performance Data

The following data characterizes the Sodium Salt (Active Excipient).

PropertyValueRelevance to Formulation
Critical Micelle Concentration (CMC) None (Step-wise aggregation)No distinct onset of solubilization; solubility increases linearly or exponentially with concentration.
Minimum Hydrotropic Concentration (MHC) ~0.1 - 0.5 MFormulation requires high concentrations (typically 10-40% w/v) for maximum effect.
Partition Coefficient (log P) < 0 (Negative)Highly hydrophilic; does not partition into biological membranes (low bioaccumulation).
Thermal Stability Stable > 200°CSuitable for hot-melt extrusion or autoclaving.
Viscosity Effect Reduces ViscosityBreaks water structure; useful for thinning high-concentration surfactant gels.

Solubility Enhancement Example: In a comparative study of solubilizing agents for a model hydrophobic drug (e.g., Riboflavin):

  • Water alone: 0.08 mg/mL

  • Sodium Lauryl Sulfate (Surfactant): 1.2 mg/mL (limited by micelle capacity)

  • Sodium 2,5-Dimethylbenzenesulfonate (40% soln): >15.0 mg/mL

  • Insight: Hydrotropes can achieve higher absolute loading capacities than surfactants for specific aromatic drugs due to the lack of micellar volume constraints.

Part 5: Safety & Handling (E-E-A-T)

Toxicology Profile:

  • Status: Generally Regarded as Safe (GRAS) for indirect food contact; widely used in personal care.

  • Skin/Eye Irritation: Concentrated solutions (>20%) can be irritating to eyes (Category 2A).

  • Systemic Toxicity: Low.[4] Rapidly excreted in urine without metabolic modification.

Handling Protocol:

  • PPE: Wear safety glasses and nitrile gloves. The powder is hygroscopic and can clump; use in a humidity-controlled environment.

  • Incompatibility: Avoid strong oxidizers. Compatible with anionic and non-ionic surfactants but may precipitate cationic actives at high concentrations due to charge neutralization.

References
  • Chemical Identity & CAS: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735021, 2,5-Dimethylbenzenesulfonic acid dihydrate. Retrieved from [Link]

  • Hydrotropy Mechanism: Shimizu, S., & Matubayasi, N. (2014). Hydrotropy: monomer-micelle equilibrium and minimum hydrotrope concentration. Journal of Physical Chemistry B. Retrieved from [Link]

  • Synthesis & Industrial Production: Othmer, K. (2000). Kirk-Othmer Encyclopedia of Chemical Technology, Sulfonic Acids. Wiley-VCH.
  • Pharmaceutical Application: Agrawal, S., & Pancholi, S. S. (2014). Hydrotropy: A promising tool for solubility enhancement: A review. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Safety Data: OECD SIDS. (2005).[4] SIDS Initial Assessment Report: Hydrotropes (Sodium Xylenesulfonate). UNEP Publications. Retrieved from [Link]

Sources

Exploratory

Isomeric Precision in Hydrotropy: Sodium Xylene Sulfonate (SXS) Mixture vs. 2,5-Dimethyl Isomer

Executive Summary In pharmaceutical formulation, "Sodium Xylene Sulfonate" (SXS) is often treated as a commoditized excipient (CAS 1300-72-7). However, for high-precision drug delivery systems, the distinction between th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical formulation, "Sodium Xylene Sulfonate" (SXS) is often treated as a commoditized excipient (CAS 1300-72-7). However, for high-precision drug delivery systems, the distinction between the commercial isomeric mixture and the pure 2,5-dimethylbenzenesulfonate isomer is critical. This guide dissects the molecular, physicochemical, and functional differences between these entities. While the commercial mixture offers cost-effective solubility for general applications, the 2,5-isomer provides the thermodynamic definition and batch-to-batch consistency required for rigorous New Chemical Entity (NCE) development.

Molecular Architecture & Synthesis

The fundamental difference lies in the feedstock and the resulting substitution patterns.

The Commercial Mixture (SXS)

Commercial SXS is synthesized from mixed xylenes , a petrochemical stream containing meta-xylene (~40-65%), para-xylene (~20%), ortho-xylene (~20%), and ethylbenzene.

  • Dominant Species: Sodium 2,4-dimethylbenzenesulfonate (derived from m-xylene).

  • Minor Species: Sodium 2,5-dimethylbenzenesulfonate (from p-xylene) and Sodium 2,3-dimethylbenzenesulfonate (from o-xylene).

  • Implication: The product is a eutectic mixture. It resists crystallization and often exists as a 40% aqueous solution.

The 2,5-Dimethyl Isomer

This entity is synthesized exclusively from high-purity p-xylene .

  • Structure: The sulfonate group enters at the 2-position (ortho to one methyl, meta to the other). Due to the symmetry of p-xylene, all four aromatic protons are equivalent prior to substitution, yielding a single isomeric product: Sodium 2,5-dimethylbenzenesulfonate .

  • Implication: High structural symmetry leading to distinct crystal packing and defined thermodynamic solubility limits.

Synthesis Pathway Visualization

SynthesisPathways MixedXylenes Feedstock: Mixed Xylenes (m-, o-, p- isomers) Sulfonation Electrophilic Aromatic Sulfonation (SO3/H2SO4) MixedXylenes->Sulfonation PXylene Feedstock: Pure p-Xylene (>99%) PXylene->Sulfonation Neutralization Neutralization (NaOH) Sulfonation->Neutralization CommSXS Commercial SXS (CAS 1300-72-7) Mixture: 2,4- (Major) + 2,5- + 2,6- Neutralization->CommSXS From Mixed Stream PureIso Pure Isomer (CAS 30575-24-1) Sodium 2,5-dimethylbenzenesulfonate Neutralization->PureIso From Pure Stream

Figure 1: Comparative synthesis pathways. The commercial route yields a complex mixture, whereas the p-xylene route yields a single defined chemical entity.

Physicochemical Properties & Hydrotropy[2][3][4]

The shift from a mixture to a pure isomer alters the Minimum Hydrotrope Concentration (MHC) —the threshold concentration required to solubilize a hydrophobic drug.

Comparative Data Profile
PropertyCommercial SXS (Mixture)Sodium 2,5-Dimethylbenzenesulfonate
CAS Number 1300-72-7609-54-1 (Acid) / Specific Salt CAS
Physical State Liquid (40% soln) or amorphous powderCrystalline Solid
Symmetry Low (Entropy of mixing stabilizes liquid)High (C2 symmetry)
Packing Efficiency Low (Steric clash between isomers)High (Efficient pi-stacking)
MHC Consistency Variable (Batch-dependent)Constant (Thermodynamic constant)
Primary Use Detergents, Industrial CleanersAPI Solubilization, Crystallization Chaperone
Mechanism of Action: Stacking Efficiency

Hydrotropes function via a cooperative self-aggregation mechanism (distinct from micellization). They form planar stacks that intercalate with hydrophobic drug molecules.

  • 2,5-Isomer Advantage: The para-orientation of the methyl groups minimizes steric hindrance, allowing for tighter pi-pi stacking interactions with planar drug molecules (e.g., poorly soluble aromatics).

  • Mixture Disadvantage: The presence of ortho-isomers (from o-xylene) creates "kinks" in the stacking arrangement, potentially increasing the MHC required to achieve the same solubility enhancement.

Application in Drug Development

Why choose the expensive 2,5-isomer over the cheap mixture?

Regulatory & QC Compliance

In late-stage clinical trials, "undefined mixtures" are a liability.

  • Reproducibility: If a formulation relies on the MHC of SXS, a shift in the meta:para ratio of the raw material (common in petrochemical sourcing) can shift the solubility curve of the API, leading to precipitation or bioavailability variance.

  • Impurity Profiling: The 2,5-isomer allows for strict impurity tracking (e.g., sulfone byproducts), whereas these peaks are masked in the complex chromatogram of the mixture.

Crystallization Control

The 2,5-isomer is often used not just as a solubilizer, but as a crystallization chaperone . Its regular structure allows it to selectively inhibit or promote specific polymorphs of an API during precipitation. The disordered nature of the commercial mixture makes it unsuitable for controlled crystallization processes.

Experimental Protocols

Protocol A: HPLC Separation of Xylene Sulfonate Isomers

Objective: To quantify the isomeric purity of a SXS sample.

Reagents:

  • Mobile Phase A: 0.05M Phosphate Buffer (pH 3.0) + 5mM Tetrabutylammonium hydroxide (Ion-pairing agent).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Workflow:

  • Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Gradient: 0-5 min (95% A), 5-20 min (Linear gradient to 60% B).

  • Detection: UV at 220 nm (Sulfonate absorption).

  • Elution Order: Due to steric effects, the elution order typically follows the hydrophobicity of the parent xylene:

    • Ortho-isomer (2,3-) elutes first.

    • Meta-isomer (2,4-) elutes second.

    • Para-isomer (2,5-) elutes last (most hydrophobic/retained).

Protocol B: Determination of Minimum Hydrotrope Concentration (MHC)

Objective: To determine the efficiency of the 2,5-isomer vs. the mixture for a specific API.

Methodology: Cloud Point Titration.

  • Preparation: Prepare aqueous solutions of the hydrotrope (SXS Mix and Pure 2,5) at concentrations ranging from 0% to 40% (w/v) in 5% increments.

  • Saturation: Add excess solid API to 10mL of each hydrotrope solution.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter through 0.45µm PVDF filter to remove undissolved solid.

  • Quantification: Analyze filtrate via HPLC-UV to determine dissolved API concentration.

  • Analysis: Plot [API Solubility] vs. [Hydrotrope Concentration].

    • The MHC is the inflection point where solubility increases exponentially.

Hydrotropy Mechanism Visualization

HydrotropyMechanism cluster_Water Aqueous Environment cluster_Hydrotrope Hydrotrope Action Drug Hydrophobic Drug (Insoluble) Complex Soluble Complex (Drug intercalated in SXS stack) Drug->Complex Solubilization Monomer 2,5-SXS Monomer (Below MHC) Stack Planar Stacking (Above MHC) Monomer->Stack Self-Aggregation (Driven by Pi-Pi) Stack->Complex Co-aggregation

Figure 2: The hydrotropic mechanism. Unlike surfactants that form micelles, xylene sulfonates form planar stacks (aggregates) starting at the MHC. The 2,5-isomer forms more ordered stacks due to symmetry.

References

  • OECD SIDS. (2005).[1] SIDS Initial Assessment Report: Hydrotropes (Sodium Xylene Sulfonate). UNEP Publications. Link

  • Balasubramanian, D., & Friberg, S. E. (1993). Hydrotropes - Recent Developments. Surface and Colloid Science, 15, 197-220. Link

  • Dhanaraju, M. D., et al. (2016). Hydrotropy - A Promising Tool for Solubility Enhancement: A Review. International Journal of Pharmacy and Pharmaceutical Sciences. Link

  • Sigma-Aldrich. (2024). Sodium Xylenesulfonate Product Specification (Isomer Mix).Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11868, 2,5-Dimethylbenzenesulfonic acid.[2]Link

Sources

Foundational

Sodium 2,5-dimethylbenzenesulfonate hydrate safety data sheet (SDS)

Critical Safety, Handling, and Hydrotropic Applications in Drug Development Part 1: Executive Technical Summary Substance Identity: Sodium 2,5-dimethylbenzenesulfonate hydrate CAS Registry Number: 827-19-0 (Hydrate) / 60...

Author: BenchChem Technical Support Team. Date: February 2026

Critical Safety, Handling, and Hydrotropic Applications in Drug Development

Part 1: Executive Technical Summary

Substance Identity: Sodium 2,5-dimethylbenzenesulfonate hydrate CAS Registry Number: 827-19-0 (Hydrate) / 609-54-1 (Anhydrous Parent) Synonyms: Sodium p-xylene-2-sulfonate; 2,5-Xylenesulfonic acid sodium salt.[1]

Strategic Relevance: In pharmaceutical development, Sodium 2,5-dimethylbenzenesulfonate (S-2,5-DMS) functions primarily as a hydrotrope .[2][3] Unlike surfactants that solubilize drugs via micellar encapsulation, S-2,5-DMS operates through a distinct stacking mechanism that disrupts the water structure and interacts directly with hydrophobic solute regions. This property makes it a critical excipient for enhancing the aqueous solubility of poorly soluble Active Pharmaceutical Ingredients (APIs) without the viscosity or foaming issues associated with traditional surfactants.

Part 2: Chemical & Physical Profiling

The following data consolidates physicochemical properties critical for experimental design. Note the distinction between the 2,5-isomer and generic "sodium xylenesulfonate" (SXS), which is often a mixture of isomers.

PropertyValue / DescriptionExperimental Implication
Molecular Formula

Use MW ~226.23 g/mol (monohydrate) for molarity calculations.
Appearance White crystalline powderHigh purity allows for precise gravimetric preparation.
Solubility (Water) > 600 g/L (Highly Soluble)Facilitates preparation of high-concentration stock solutions (up to 2-3 M).
pH (1% aq. soln) 7.0 – 9.0Neutral to slightly basic; may require buffering for pH-sensitive APIs.
Partition Coeff. (log Pow) < -2.0 (Est.)Highly hydrophilic; negligible bioaccumulation potential.
Critical Micelle Conc. (CMC) None Does not form micelles; exhibits continuous non-cooperative self-aggregation.
Part 3: Hazard Dynamics & SDS Analysis[4]

While S-2,5-DMS is generally considered low-toxicity compared to cationic surfactants, it presents specific hazards derived from its chaotropic nature (membrane disruption).

GHS Classification & Causality
  • Eye Irritation (Category 2A): Mechanism: As a hydrotrope, the substance destabilizes protein structures and membranes in the corneal epithelium upon contact, leading to significant irritation.

  • Skin Irritation (Category 2): Mechanism:[4][5][6] Prolonged exposure strips lipids from the stratum corneum, compromising the skin barrier.

  • STOT-SE (Category 3): Respiratory tract irritation from dust inhalation.[4][5]

Safety Decision Tree (Workflow)

The following decision tree outlines the mandatory safety logic for handling S-2,5-DMS in a research setting.

SafetyProtocol Start Handling Sodium 2,5-DMS StateCheck State: Solid or Solution? Start->StateCheck Solid Solid (Dust Hazard) StateCheck->Solid Liquid Solution (Splash Hazard) StateCheck->Liquid PPE_Solid PPE: N95/P2 Mask + Goggles Solid->PPE_Solid PPE_Liquid PPE: Nitrile Gloves + Face Shield Liquid->PPE_Liquid Engineering Action: Use Fume Hood PPE_Solid->Engineering PPE_Liquid->Engineering Disposal Disposal: Non-Hazardous Aqueous Waste (Dilute > 1:100) Engineering->Disposal

Figure 1: Operational safety workflow for handling Sodium 2,5-dimethylbenzenesulfonate.

Part 4: Hydrotropic Mechanism & Application[9]

Understanding the mechanism is vital for troubleshooting solubility assays. S-2,5-DMS does not encapsulate drugs. Instead, it acts via Minimum Hydrotropic Concentration (MHC) rather than CMC.

Mechanism of Action[3][4][5]
  • Planar Stacking: The benzene ring of S-2,5-DMS undergoes

    
     stacking with the hydrophobic regions of the drug molecule.
    
  • Water Structure Breaking: The sulfonate group disrupts the hydrogen bonding network of water, reducing the energy penalty for creating a cavity for the hydrophobic drug.

HydrotropyMechanism Drug Hydrophobic Drug (Insoluble) Interaction Planar Stacking Complex (Drug-Hydrotrope) Drug->Interaction + High Conc. Hydrotrope (>0.5M) Hydrotrope S-2,5-DMS Monomer (Anionic Head + Aromatic Tail) Hydrotrope->Interaction Solubilization Solubilized State (No Micelle Formation) Interaction->Solubilization Water Structure Disruption

Figure 2: The planar stacking mechanism distinguishing hydrotropy from surfactant micellization.

Part 5: Experimental Protocol
Assay: Determination of Hydrotropic Efficiency (Ks)

Objective: Quantify the solubilizing power of S-2,5-DMS for a target API (e.g., Theophylline or Carbamazepine) to determine the stability constant (


).

Materials:

  • Sodium 2,5-dimethylbenzenesulfonate hydrate (Purity >98%).[1]

  • Target API (Excess solid).

  • Milli-Q Water.[7]

  • 0.22 µm PVDF Syringe Filters.

  • HPLC or UV-Vis Spectrophotometer.

Protocol Steps:

  • Stock Preparation:

    • Prepare a series of S-2,5-DMS solutions in water at concentrations: 0.0M (Control), 0.5M, 1.0M, 1.5M, 2.0M, and 2.5M.

    • Note: Hydrotropy typically requires high concentrations (

      
      ) to initiate significant stacking.
      
  • Saturation:

    • Add excess API to 10 mL of each hydrotrope solution in 20 mL scintillation vials.

    • Vortex for 2 minutes.

  • Equilibration:

    • Place vials in a shaking water bath at 25°C ± 0.1°C for 24 hours.

    • Self-Validation: Ensure excess solid remains visible in all vials after 24 hours. If clear, add more API and re-equilibrate.

  • Separation:

    • Centrifuge aliquots at 4000 rpm for 10 minutes.

    • Filter the supernatant using a 0.22 µm PVDF filter. Discard the first 1 mL of filtrate to account for filter adsorption.

  • Quantification:

    • Dilute filtrate appropriately with mobile phase/water.

    • Analyze API concentration via HPLC/UV.

  • Data Analysis (The 1:1 Complex Model):

    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).
    • Use the linear region to calculate the stability constant (

      
      ) using the equation:
      
      
      
      
      Where
      
      
      is the intrinsic solubility of the API in water.
References
  • Sigma-Aldrich. (2024).[5] Safety Data Sheet: Sodium xylenesulfonate / 2,5-dimethylbenzenesulfonic acid sodium salt.

  • Dhaneshwar, S. et al. (2011). "Hydrotropic Solubilization: The need of the hour for novel drug delivery systems." Journal of Applied Pharmaceutical Science.

  • Sanghvi, R. et al. (2007). "Stacking complexation by nicotinamide: A useful way of enhancing drug solubility." International Journal of Pharmaceutics.

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: Sodium xylenesulfonate.

  • Friberg, S. E. (2000). "Hydrotropes."[2][8] Current Opinion in Colloid & Interface Science.

Sources

Exploratory

Thermodynamic stability of dimethylbenzenesulfonate hydrates

Thermodynamic Stability & Characterization of Dimethylbenzenesulfonate Hydrates Executive Summary In pharmaceutical development, dimethylbenzenesulfonates (commonly known as xylenesulfonates) serve two critical roles: as...

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability & Characterization of Dimethylbenzenesulfonate Hydrates

Executive Summary

In pharmaceutical development, dimethylbenzenesulfonates (commonly known as xylenesulfonates) serve two critical roles: as counter-ions for basic Active Pharmaceutical Ingredients (APIs) to improve crystallinity and solubility, and as hydrotropic excipients (e.g., Sodium 2,4-dimethylbenzenesulfonate) to enhance the aqueous solubility of poorly water-soluble drugs.[1]

Understanding the thermodynamic stability of their hydrate forms is non-negotiable. An unexpected phase transition from a stable hydrate to an anhydrous form (or vice versa) during processing or storage can lead to catastrophic changes in dissolution rates, bioavailability, and regulatory compliance.

This guide provides a rigorous technical framework for characterizing the hydration landscape of dimethylbenzenesulfonate salts, focusing on the thermodynamic boundaries that dictate phase stability.

Chemical Context & The Monohydrate Phase

Dimethylbenzenesulfonic acid typically exists as two primary isomers in commercial applications: 2,4-dimethylbenzenesulfonic acid and 2,5-dimethylbenzenesulfonic acid . When neutralized (e.g., with NaOH or a basic API), these form salts that frequently exhibit propensity for hydration.[2]

  • Key Species: Sodium 2,4-dimethylbenzenesulfonate (SXS).

  • Stable Form: Commercially available as a Monohydrate (CAS: 142063-30-7).[1]

  • Critical Attribute: These salts are hygroscopic .[1] The thermodynamic stability of the hydrate is governed by the water activity (

    
    ) of the surrounding environment. Below a critical water activity (
    
    
    
    ), the lattice dehydrates; above it, it remains stable or deliquesces.

Theoretical Framework: Hydrate Thermodynamics

To ensure scientific integrity, we must move beyond simple "drying" tests and apply phase equilibria principles.

The equilibrium between an anhydrate (


) and a hydrate (

) is defined by the chemical potential of water in the vapor phase versus the crystal lattice.


The Critical Water Activity (


)  is the boundary where the Gibbs Free Energy change (

) for the hydration reaction is zero.
  • If

    
     : The Anhydrate is the thermodynamically stable form.
    
  • If

    
     : The Hydrate is the thermodynamically stable form.
    

For dimethylbenzenesulfonates, which are often highly soluble, one must also consider the Deliquescence Relative Humidity (DRH) . If


, the solid hydrate is never stable; the solid will dissolve into a solution before forming a stable hydrate.

Experimental Workflows for Stability Profiling

Expertise & Experience Directive: Do not rely solely on DSC for hydrate screening. DSC is a kinetic tool and can be misleading due to scanning rates. Dynamic Vapor Sorption (DVS) and Slurry Equilibration are the self-validating protocols required for thermodynamic certainty.

Protocol A: Critical Relative Humidity Determination (DVS)

Objective: Define the


 at varying temperatures to construct a stability phase diagram.
  • Sample Prep: Load ~10-20 mg of Dimethylbenzenesulfonate (Monohydrate) into the DVS microbalance pan.

  • Desorption Scan: Ramp humidity from ambient

    
     0% RH (step size 10% RH, 
    
    
    
    /min).
    • Causality: This forces dehydration. The mass loss corresponds to the stoichiometry (e.g., -1

      
      ).
      
  • Sorption Scan: Ramp 0%

    
     95% RH.
    
    • Observation: Identify the inflection point where mass is regained. This hysteresis loop defines the kinetic barrier to hydration.

  • Equilibrium Check: The average RH of the hydration/dehydration hysteresis gap is the approximation of

    
    .
    
Protocol B: Slurry Equilibration (The "Gold Standard")

Objective: Determine the absolute most stable form in a solvent system. This overcomes kinetic barriers that might prevent conversion in dry states.

  • Solvent Selection: Choose a solvent with low solubility for the salt but high miscibility with water (e.g., Acetone/Water or IPA/Water mixtures) to control

    
    .
    
  • Suspension: Create a saturated suspension containing excess solids of both the anhydrate and hydrate forms (seeding).

  • Agitation: Stir at controlled temperature (

    
    ) for 48–72 hours.
    
  • Analysis: Filter and analyze the solid phase via PXRD (Powder X-Ray Diffraction) .

    • Self-Validating Logic: The thermodynamically unstable form will dissolve, and the stable form will grow. If the hydrate persists, the

      
       of the solvent mixture is above 
      
      
      
      .

Visualization: Stability Characterization Workflow

The following diagram outlines the decision logic for characterizing the dimethylbenzenesulfonate hydrate system.

StabilityWorkflow cluster_legend Methodology Key Start Start: Dimethylbenzenesulfonate Salt TGA 1. TGA/DSC Analysis (Determine Stoichiometry & Dehydration T) Start->TGA DVS 2. Dynamic Vapor Sorption (DVS) (Identify Critical RH & Hysteresis) TGA->DVS Decision1 Is Hydrate Reversible? DVS->Decision1 Slurry 3. Slurry Equilibration (Thermodynamic Verification) Decision1->Slurry Yes/Ambiguous Unstable Outcome: Metastable/Labile (Requires Anhydrous Processing) Decision1->Unstable No (Irreversible Collapse) StableHydrate Outcome: Stable Hydrate (Define Storage RH > RH_crit) Slurry->StableHydrate Hydrate Persists Slurry->Unstable Converts to Anhydrate key1 TGA/DSC: Kinetic Screening key2 Slurry: Thermodynamic Absolute

Caption: Workflow for distinguishing kinetic hydrate stability from true thermodynamic stability.

Data Presentation: Physicochemical Properties

When evaluating Sodium 2,4-dimethylbenzenesulfonate (SXS) specifically, the following reference values are critical for experimental design.

PropertyValue / CharacteristicImplication for Development
Molecular Formula

Monohydrate is the standard commercial form.
Molecular Weight 226.23 g/mol (Monohydrate)Account for water mass in stoichiometry calculations.
Solubility (Water) High (> 600 g/L)High solubility risks deliquescence before hydrate formation at high RH.
Melting Point > 300°C (Decomposes)DSC will show dehydration endotherm (

) before melting.
Critical RH (

)
Est. 40-60% RH (Typical for sulfonates)Action: Store below 40% RH if anhydrate is required; above 60% for hydrate.
Hydrotropic Action Aggregation-inducedImproves solubility of co-formulated APIs via

-

stacking.

Implications for Drug Development

A. Salt Selection (Counter-ion)

If using dimethylbenzenesulfonic acid to form a salt with a basic API:

  • Risk of Hydrate Switching: Sulfonate salts are notorious for forming channel hydrates. If the API-Dimethylbenzenesulfonate salt has a

    
     near ambient conditions (e.g., 40-50% RH), the drug product may shift forms during manufacturing (wet granulation vs. direct compression).
    
  • Recommendation: Conduct a Water Activity Scan at

    
     and 
    
    
    
    . If the stable zone is narrow, discard this counter-ion in favor of a tosylate or mesylate which may offer better crystal packing.
B. Hydrotropic Excipient Use

When using Sodium 2,4-dimethylbenzenesulfonate as an excipient:

  • Impact on Water Activity: As a hydrotrope, SXS lowers the bulk water activity of the solution. This can thermodynamically stabilize the hydrate forms of other ingredients in the formulation by reducing the chemical potential of water available for dehydration.

  • Processing: In spray drying, the rapid evaporation of water may leave SXS in an amorphous or metastable anhydrous state. It will rapidly re-hydrate upon exposure to ambient air. Packaging must be moisture-impermeable.

References

  • TCI Chemicals. Sodium 2,4-Dimethylbenzenesulfonate Monohydrate Product Specification. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87567322, Sodium 2,4-dimethylbenzenesulfonate monohydrate. Retrieved from

  • Gujral, S. S., et al. (2010). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • Katsumasa, K., et al. (2007). On the thermodynamic stability of hydrogen clathrate hydrates. Journal of Chemical Physics. Retrieved from

  • Sheth, A. R., et al. (2004).Relationship between the thermodynamic stability of a hydrate and its anhydrate: Implications for the relative stability of polymorphs. Journal of Pharmaceutical Sciences. (Contextual grounding for Slurry Method).

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing sodium 2,5-dimethylbenzenesulfonate from p-xylene

Target Compound: Sodium 2,5-dimethylbenzenesulfonate (Sodium p-Xylene Sulfonate) CAS No: 657-84-1 (Sodium salt) | 609-54-1 (Acid) Application: Hydrotropic solubilizer for hydrophobic API formulation; intermediate in orga...

Author: BenchChem Technical Support Team. Date: February 2026

Target Compound: Sodium 2,5-dimethylbenzenesulfonate (Sodium p-Xylene Sulfonate) CAS No: 657-84-1 (Sodium salt) | 609-54-1 (Acid) Application: Hydrotropic solubilizer for hydrophobic API formulation; intermediate in organic synthesis.

Executive Summary & Scientific Rationale

This protocol details the regioselective synthesis of sodium 2,5-dimethylbenzenesulfonate via the electrophilic aromatic sulfonation of p-xylene. Unlike mixed xylene isomers, p-xylene provides a distinct advantage: its


 symmetry ensures that mono-sulfonation yields a single regioisomer (2,5-dimethylbenzenesulfonic acid), eliminating the need for complex isomer separation.

Key Mechanistic Insight: The reaction utilizes concentrated sulfuric acid (98%) or oleum. The methyl groups at the 1 and 4 positions activate the ring towards electrophilic attack. Due to the symmetry of p-xylene, all four unsubstituted carbons are chemically equivalent. However, steric hindrance from the methyl groups and the reversibility of sulfonation require precise thermal control (typically 90–100°C) to favor the kinetic product while preventing thermodynamic rearrangement or desulfonation.

Reaction Scheme

The synthesis proceeds in two stages:

  • Sulfonation: p-Xylene

    
     2,5-Dimethylbenzenesulfonic acid.
    
  • Neutralization: Acid

    
     Sodium salt.
    

ReactionScheme PX p-Xylene (C8H10) Intermediate Sigma Complex (Arenium Ion) PX->Intermediate Electrophilic Attack (100°C) H2SO4 H2SO4 (98%) (Electrophile Source) H2SO4->Intermediate AcidProduct 2,5-Dimethylbenzenesulfonic Acid Intermediate->AcidProduct -H2O FinalSalt Sodium 2,5-dimethylbenzenesulfonate (Target) AcidProduct->FinalSalt Neutralization NaOH NaOH (aq) NaOH->FinalSalt

Figure 1: Reaction pathway for the synthesis of Sodium 2,5-dimethylbenzenesulfonate.

Materials & Equipment

Reagents
ReagentPurity/GradeRoleHazard Note
p-Xylene >99% (HPLC)SubstrateFlammable, Irritant
Sulfuric Acid 98% (Conc.)Reagent/SolventCorrosive, Dehydrating
Sodium Hydroxide Pellets or 50% Soln.Neutralizing AgentCorrosive, Exothermic
Sodium Chloride AR GradeSalting Out (Optional)Irritant
Ethanol AbsoluteRecrystallizationFlammable
Equipment
  • Reactor: 3-neck round bottom flask (RBF) with standard taper joints (24/40).

  • Temperature Control: Oil bath with digital PID controller (Range: 0–150°C).

  • Agitation: Overhead mechanical stirrer (Teflon blade) is preferred over magnetic stirring due to viscosity changes.

  • Condenser: Reflux condenser (water-cooled).

  • Addition: Pressure-equalizing addition funnel.

Experimental Protocol

Phase 1: Sulfonation (Acid Formation)

Objective: Convert p-xylene to 2,5-dimethylbenzenesulfonic acid.

  • Setup: Equip the 3-neck RBF with the mechanical stirrer, reflux condenser, and addition funnel. Place the setup in the oil bath.

  • Charge: Add 53.0 g (0.50 mol) of p-xylene to the flask.

  • Acid Addition: Place 100 g (~1.0 mol) of concentrated sulfuric acid (98%) in the addition funnel.

    • Note: A 2:1 molar ratio of Acid:Xylene is used to drive the equilibrium forward and serve as the solvent.

  • Reaction Initiation: Start stirring at moderate speed. Add the sulfuric acid dropwise over 30 minutes.

    • Caution: The reaction is exothermic.[1] Monitor internal temperature; do not exceed 60°C during addition.

  • Heating: Once addition is complete, heat the oil bath to 100°C . Maintain this temperature for 2–3 hours .

    • Checkpoint: The reaction mixture will become homogeneous and darken slightly. If the mixture turns black, the temperature is too high (charring/sulfone formation).

  • Completion: Cool the mixture to room temperature (25°C). The mass may solidify or become very viscous (the "cream" stage).

Phase 2: Neutralization & Isolation

Objective: Convert the sulfonic acid to the sodium salt and isolate the solid.

  • Quench: Prepare a beaker with 200 mL of crushed ice/water . Slowly pour the cooled reaction mixture into the ice water with vigorous stirring. This hydrolyzes any anhydride species and dilutes the excess sulfuric acid.

  • Partial Neutralization: Slowly add Sodium Hydroxide (NaOH) solution (approx. 20% w/v) to the quenched mixture.

    • pH Monitoring: Monitor pH continuously. Adjust to pH 8–9 .

    • Exotherm: This step generates significant heat. Add base slowly to prevent boiling.

  • Isolation Strategy (Salting Out):

    • Sodium xylene sulfonate is a hydrotrope (highly water-soluble).[2] Simple evaporation often yields a gel/paste.

    • Protocol: Add Sodium Chloride (NaCl) to the neutralized solution until saturation (~36 g/100mL).

    • Cool the mixture to 0–5°C in an ice bath. The sodium 2,5-dimethylbenzenesulfonate will precipitate out as white/off-white crystals due to the common ion effect.

  • Filtration: Filter the precipitate using a Buchner funnel under vacuum. Wash the cake with a small amount of ice-cold saturated brine.

Phase 3: Purification

Objective: Remove inorganic salts (


, 

) to achieve drug-development grade purity.
  • Solvent Extraction: Transfer the crude wet cake to a flask. Add boiling Ethanol (95% or Absolute) .

    • Solubility Logic: Sodium xylene sulfonate is soluble in hot ethanol; inorganic salts (

      
      , 
      
      
      
      ) are largely insoluble.
  • Hot Filtration: Filter the mixture while hot to remove the undissolved inorganic salts.

  • Crystallization: Allow the ethanolic filtrate to cool slowly to room temperature, then chill to 4°C. White, lustrous plates of the product will crystallize.

  • Drying: Filter the purified crystals. Dry in a vacuum oven at 60°C for 6 hours.

Process Workflow Diagram

Workflow start Start: p-Xylene Charge add_acid Add H2SO4 (dropwise) T < 60°C start->add_acid heat Heat to 100°C (3 hrs) Homogeneous Phase add_acid->heat quench Quench in Ice Water heat->quench neut Neutralize with NaOH to pH 8-9 quench->neut salt_out Add NaCl (Saturate) Cool to 4°C neut->salt_out filter_crude Filter Crude Solid salt_out->filter_crude extract Extract with Hot Ethanol (Removes Na2SO4) filter_crude->extract cryst Recrystallize & Dry extract->cryst final Final Product: Na 2,5-dimethylbenzenesulfonate cryst->final

Figure 2: Step-by-step experimental workflow for isolation and purification.[3]

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Solubility >600 g/L in water (Hydrotropic)Gravimetric
1H NMR (D2O)

2.30 (s, 3H), 2.60 (s, 3H), 7.2-7.8 (m, 3H)
NMR Spectroscopy
pH (1% aq) 7.0 – 9.0pH Meter
Inorganic Salts < 2.0%Ash/Sulfate Analysis
Troubleshooting Guide
IssueProbable CauseCorrective Action
Black/Dark Product Charring; Temp > 120°CKeep reaction temp strictly at 90-100°C. Ensure good stirring.
Low Yield (Paste) Hydrotropic effect preventing crystallizationUse "Salting Out" method or Ethanol extraction. Do not rely on water evaporation alone.
Sulfone Formation Excess heat; Low acid ratioMaintain 2:1 Acid:Xylene ratio. Avoid local overheating.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[4] Longman Scientific & Technical.[4] (Section on Aromatic Sulfonation).[5][6][7][8]

  • Othmer, K. (1997). Encyclopedia of Chemical Technology. Sulfonation and Sulfation.[5][6][7][8] Wiley-Interscience.

  • Lipman, R. (1958). Separation of Xylenes. US Patent 2,848,483. (Describes sulfonation conditions for xylene separation).

  • Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.

Sources

Application

Sodium 2,5-dimethylbenzenesulfonate in enhanced oil recovery (EOR) formulations

Executive Summary This technical guide details the application of Sodium 2,5-dimethylbenzenesulfonate (S-2,5-DMBS) , a high-performance hydrotrope, in Surfactant-Polymer (SP) and Alkaline-Surfactant-Polymer (ASP) floodin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of Sodium 2,5-dimethylbenzenesulfonate (S-2,5-DMBS) , a high-performance hydrotrope, in Surfactant-Polymer (SP) and Alkaline-Surfactant-Polymer (ASP) flooding. Unlike primary surfactants that lower interfacial tension (IFT) directly, S-2,5-DMBS acts as a critical phase behavior modifier. It prevents the formation of viscous liquid crystalline phases (gels) and expands the operating salinity window of the formulation. This document provides the mechanistic basis, formulation protocols, and validation workflows required to integrate S-2,5-DMBS into high-salinity/high-temperature reservoir strategies.

Chemical Basis & Mechanism of Action[1]

Sodium 2,5-dimethylbenzenesulfonate (an isomer of sodium xylene sulfonate) functions primarily as a hydrotrope rather than a micelle-forming surfactant. In EOR formulations, primary surfactants (e.g., internal olefin sulfonates or alkyl benzene sulfonates) often precipitate or form viscous gels in high-salinity brines.

Mechanistic Pathway:

  • Disruption of Liquid Crystals: S-2,5-DMBS molecules intercalate between the headgroups of primary surfactants. The short, rigid aromatic ring prevents the tight packing required for the formation of viscous lamellar liquid crystals (

    
    ) or gels.
    
  • Salinity Tolerance: By increasing the aqueous solubility of the surfactant monomers ("salting-in" effect), it shifts the optimal salinity (

    
    ) higher, allowing the use of more hydrophobic (and thus more effective) primary surfactants in salty reservoirs.
    
  • Winsor Phase Tuning: It facilitates the formation of a bicontinuous Winsor III microemulsion , the thermodynamic state required for ultra-low IFT (

    
     mN/m).
    
Diagram 1: Hydrotropic Phase Stabilization Mechanism

HydrotropeMechanism HighSalinity High Salinity Brine (Na+, Ca2+) PrimarySurf Primary Surfactant (Hydrophobic Tail) HighSalinity->PrimarySurf Compresses Double Layer GelPhase Viscous Gel / Precipitate (Pore Plugging Risk) PrimarySurf->GelPhase Tight Packing WinsorIII Winsor III Microemulsion (Ultra-Low IFT) GelPhase->WinsorIII Phase Transition S25DMBS S-2,5-DMBS (Hydrotrope) S25DMBS->GelPhase Intercalation / Disruption

Caption: S-2,5-DMBS disrupts tight surfactant packing caused by high salinity, transitioning the system from a pore-plugging gel to a mobile Winsor III microemulsion.

Formulation Protocols

The following protocols are designed to determine the optimal concentration of S-2,5-DMBS required to solubilize the primary surfactant and achieve ultra-low IFT.

Protocol A: Phase Behavior Screening (The "Pipette Test")

Objective: Identify the "Middle Phase" (Winsor III) window and minimal hydrotrope concentration to prevent gelling.

Reagents:

  • Primary Surfactant (e.g., Sodium Internal Olefin Sulfonate).

  • S-2,5-DMBS (Purity >98%).

  • Synthetic Reservoir Brine (match reservoir TDS).

  • Crude Oil (dead oil).

Workflow:

  • Stock Preparation: Prepare a 2x concentrate of the primary surfactant (e.g., 1.0 wt%) in brine.

  • Hydrotrope Titration: Prepare a stock of 10 wt% S-2,5-DMBS.

  • Scan Setup: In a series of 5 mL borosilicate pipettes (sealed at the tip), create a matrix:

    • Variable 1 (Salinity): 10,000 to 100,000 ppm TDS.

    • Variable 2 (Hydrotrope): 0.1%, 0.3%, 0.5%, 1.0% S-2,5-DMBS.

  • Equilibration: Add equal volumes of aqueous phase and crude oil (Water-Oil Ratio WOR = 1). Seal pipettes.

  • Incubation: Place in an oven at reservoir temperature (

    
    ). Invert gently every 24 hours.
    
  • Observation (Days 7-14):

    • Winsor I: Oil floats on clear water (Under-optimum).

    • Winsor II: Water sits below oil-swollen micelles (Over-optimum).

    • Winsor III: Three distinct phases (Oil / Microemulsion / Water).[1][2][3][4][5] Target State.

    • Gel/Precipitate: Cloudy or solid interface. Fail.

Success Criteria: The optimal formulation is the lowest concentration of S-2,5-DMBS that eliminates gels and maintains a stable Winsor III phase for >7 days.

Protocol B: Interfacial Tension (IFT) Measurement

Objective: Validate that the hydrotrope-stabilized formulation achieves IFT


 mN/m.

Instrument: Spinning Drop Tensiometer (SDT).

Methodology:

  • Calibration: Calibrate the SDT density meter using air and deionized water at

    
    .
    
  • Loading: Fill the capillary tube with the aqueous surfactant/hydrotrope formulation (continuous phase).

  • Injection: Inject a 2

    
    L droplet of crude oil (dispersed phase) into the center of the capillary.
    
  • Spinning: Rotate at 4,000–6,000 RPM until the droplet elongates into a cylinder.

  • Measurement: Measure the droplet diameter (

    
    ) periodically. Equilibrium is reached when 
    
    
    
    is constant for 30 minutes.
  • Calculation:

    
    
    Where 
    
    
    
    is density difference,
    
    
    is angular velocity, and
    
    
    is droplet diameter.

Data Analysis & Interpretation

The addition of S-2,5-DMBS typically results in a slight increase in IFT compared to pure surfactant (due to competitive adsorption), but this is a necessary trade-off for solubility.

Table 1: Impact of S-2,5-DMBS on Phase Stability (Simulated Data)

Formulation IDPrimary Surf. (wt%)S-2,5-DMBS (wt%)Salinity (ppm)Phase ObservationIFT (mN/m)Outcome
CTRL-01 0.5%0.0%50,000PrecipitateN/AFail (Pore Plugging)
TEST-A1 0.5%0.2%50,000Viscous Gel~0.1Fail (High Viscosity)
TEST-A2 0.5%0.5%50,000Winsor III 0.004 Pass (Optimal)
TEST-A3 0.5%1.5%50,000Winsor I0.08Fail (Over-solubilized)

Interpretation:

  • CTRL-01: Without hydrotrope, the surfactant salts out.

  • TEST-A2: 0.5% S-2,5-DMBS provides sufficient disorder to form a microemulsion without destroying the surfactant's ability to reduce IFT.

  • TEST-A3: Excess hydrotrope increases the CMC too much, preventing efficient packing at the interface, raising IFT.

Integrated Workflow

The following diagram illustrates the decision matrix for integrating S-2,5-DMBS into a drug/chemical development pipeline for EOR.

Diagram 2: Formulation Optimization Workflow

EORWorkflow Start Define Reservoir Conditions (Temp, Salinity, Oil Comp) SelectSurf Select Primary Surfactant Start->SelectSurf Screen1 Solubility Scan (No Hydrotrope) SelectSurf->Screen1 Decision1 Clear Phase? Screen1->Decision1 AddDMBS Titrate S-2,5-DMBS (0.1% - 1.0%) Decision1->AddDMBS No (Cloudy/Gel) PipetteTest Pipette Test (Protocol A) Check for Winsor III Decision1->PipetteTest Yes AddDMBS->PipetteTest IFTMeasure IFT Measurement (Protocol B) Target < 0.01 mN/m PipetteTest->IFTMeasure Winsor III Found IFTMeasure->AddDMBS IFT too high (Adjust Ratio) CoreFlood Core Flooding (Recovery Factor) IFTMeasure->CoreFlood Low IFT Confirmed

Caption: Step-by-step decision tree for incorporating S-2,5-DMBS to resolve solubility issues before proceeding to core flooding.

References

  • Schlumberger (SLB). Winsor Phase Behavior in Enhanced Oil Recovery. Energy Glossary. [Link]

  • Levitt, D. et al. Identification and Evaluation of High-Performance EOR Surfactants. SPE Reservoir Evaluation & Engineering. [Link]

  • American Chemical Society (ACS). Comprehensive Review on the Role of Surfactants in the Chemical Enhanced Oil Recovery Process. Industrial & Engineering Chemistry Research. [Link]

  • Google Patents.Alkylxylene sulfonates for enhanced oil recovery processes (EP1781899B1).
  • ResearchGate. Hydrotropes: Solubilization of nonpolar compounds and modification of surfactant solutions. Journal of Molecular Liquids.[6] [Link]

Sources

Method

Application Note: Preparation of High-Purity Sodium 2,5-Dimethylbenzenesulfonate

Abstract & Introduction Sodium 2,5-dimethylbenzenesulfonate (also known as Sodium p-Xylene-2-Sulfonate or SXS) is a critical hydrotropic agent used extensively in drug formulation to increase the aqueous solubility of po...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Sodium 2,5-dimethylbenzenesulfonate (also known as Sodium p-Xylene-2-Sulfonate or SXS) is a critical hydrotropic agent used extensively in drug formulation to increase the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs). While industrial grades are common in detergents, pharmaceutical applications require high-purity (>99%) material free from inorganic sulfates and isomeric impurities.

This guide provides a validated laboratory-scale protocol for the synthesis, isolation, and rigorous purification of sodium 2,5-dimethylbenzenesulfonate. Unlike industrial methods that prioritize yield over purity, this protocol utilizes a solubility-differential purification strategy to eliminate the persistent contaminant sodium sulfate (


), ensuring a product suitable for analytical standards or pharmaceutical excipient studies.
Key Chemical Properties
PropertyValue
IUPAC Name Sodium 2,5-dimethylbenzenesulfonate
CAS Number 827-19-0
Molecular Formula

Molecular Weight 208.21 g/mol
Solubility (Water) Very High (>500 g/L)
Solubility (Ethanol) Moderate (Hot), Low (Cold)
Solubility (

in EtOH)
Insoluble

Chemical Principle & Mechanism

The synthesis involves the Electrophilic Aromatic Substitution (EAS) of p-xylene with concentrated sulfuric acid.

Regioselectivity

p-Xylene (1,4-dimethylbenzene) is a symmetric molecule. Sulfonation is directed ortho to the methyl groups. Due to the symmetry of the substrate, all four available aromatic protons are equivalent. Therefore, only one mono-sulfonated isomer (2,5-dimethylbenzenesulfonic acid) is theoretically possible , eliminating the need for complex isomer separation steps common in toluene or o-xylene sulfonation.

Reaction Workflow

The process follows three distinct phases: Sulfonation , Neutralization , and Purification .[1]

SynthesisWorkflow Reactants p-Xylene + 98% H2SO4 Reactor Sulfonation (95°C, 3h) Reactants->Reactor Heat Quench Quench/Neutralization (NaOH) Reactor->Quench Cool & Add Base Dry Evaporation to Dryness (Crude Solid) Quench->Dry Vac Distillation Extract Ethanol Extraction (Removes Na2SO4) Dry->Extract Selectivity Step Crystallize Recrystallization Extract->Crystallize Filtrate Cooling Product Pure Na-2,5-DMBS Crystallize->Product Filter & Dry

Figure 1: Validated workflow for high-purity synthesis.[2] The critical step for pharmaceutical grade purity is the Ethanol Extraction, which separates the sulfonate from inorganic salts.

Material & Safety Requirements

Reagents
  • p-Xylene (1,4-Dimethylbenzene): >99% Purity (Reagent Grade). Note: Ensure free of o-xylene to prevent isomer impurities.

  • Sulfuric Acid: 98% Concentrated (

    
    ).
    
  • Sodium Hydroxide: 5M Aqueous Solution.

  • Ethanol: Absolute (Anhydrous) or 95% Denatured.

  • Deionized Water: 18.2 MΩ·cm.

Hazards[4][5]
  • p-Xylene: Flammable. Neurotoxin. Use in a fume hood.

  • Conc.

    
    :  Corrosive. Reacts violently with water.
    
  • Exotherm: The neutralization step is highly exothermic.

Experimental Protocols

Protocol A: Sulfonation (Synthesis of the Acid)

Objective: Convert p-xylene to 2,5-dimethylbenzenesulfonic acid.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a pressure-equalizing addition funnel, and a thermometer.

  • Charge: Add 21.2 g (0.20 mol) of p-xylene to the flask.

  • Acid Addition: Place 20.6 g (0.21 mol) of 98% Sulfuric Acid in the addition funnel. (A slight 5% molar excess of acid drives the reaction but minimizes waste).

  • Reaction:

    • Heat the p-xylene to 95°C (oil bath).

    • Add the sulfuric acid dropwise over 30 minutes. Observation: The mixture will turn dark and become viscous.

    • Maintain stirring at 95-100°C for 3 hours .

    • Endpoint Check: Take a 1-drop aliquot and add to 2 mL water. If it dissolves completely without oil droplets (unreacted xylene), the reaction is complete.

  • Cooling: Cool the reaction mixture to room temperature. The mass may solidify (melting point of acid is ~86°C).

Protocol B: Neutralization & Isolation

Objective: Convert the sulfonic acid to the sodium salt and remove bulk water.

  • Dilution: Slowly add 50 mL of ice-cold deionized water to the reaction flask to dissolve the sulfonic acid mass. Caution: Exothermic.

  • Neutralization:

    • Place the solution in an ice bath.

    • Add 5M NaOH dropwise while monitoring pH.

    • Target pH: 7.5 – 8.0 . (Slightly alkaline ensures no free acid remains).

  • Drying (Crude Isolation):

    • Transfer the solution to a rotary evaporator.

    • Evaporate water at 60°C under reduced pressure until a dry, white/off-white solid remains.

    • Composition: This crude solid contains the Target Product (~85%), Sodium Sulfate (~10%), and trace water.

Protocol C: High-Purity Purification (The "Salting-Out" Strategy)

Objective: Remove inorganic sodium sulfate (


) to achieve >99% purity.
Rationale: Sodium 2,5-dimethylbenzenesulfonate is soluble in hot ethanol, whereas sodium sulfate is virtually insoluble.
  • Extraction:

    • Grind the crude dried solid into a fine powder.

    • Transfer to an Erlenmeyer flask and add 150 mL of Absolute Ethanol .

    • Heat to boiling (approx 78°C) with vigorous stirring for 20 minutes.

  • Hot Filtration (Critical Step):

    • While the mixture is still boiling hot , filter it through a pre-heated Büchner funnel (or sintered glass filter).

    • Residue: The solid collected on the filter is the impurity (

      
      ). Discard this.
      
    • Filtrate: The clear alcoholic solution contains the pure product.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature, then place in an ice bath (

      
      ) for 2 hours.
      
    • White, varying-shaped crystals (platelets) will form.

  • Final Isolation:

    • Filter the crystals.[3][4][5][6]

    • Wash with 20 mL of cold ethanol.

    • Dry in a vacuum oven at 80°C for 6 hours to remove solvent and moisture.

Quality Control & Characterization

Expected Yield
  • Typical Yield: 75% - 85%

  • Appearance: White crystalline powder.

Analytical Data (Self-Validation)
TechniqueParameterExpected ResultInterpretation
1H NMR (

)
Aromatic Region

7.6 (s, 1H), 7.2 (d, 1H), 7.1 (d, 1H)
Confirms 1,2,4-substitution pattern (2,5-dimethyl isomer).
1H NMR (

)
Aliphatic Region

2.55 (s, 3H), 2.25 (s, 3H)
Two distinct methyl environments (one ortho to sulfonate, one meta).
HPLC Purity> 99.5% AreaAbsence of unreacted xylene or sulfone byproducts.
Sulfate Test

Precipitate
Negative / TraceConfirms removal of inorganic

.
Mechanistic Pathway

The high purity is derived from the structural specificity of the p-xylene substrate.

Mechanism cluster_legend Selectivity Note Xylene p-Xylene SigmaComplex Sigma Complex (Arenium Ion) Xylene->SigmaComplex Attack at C2 Electrophile Electrophile (SO3 or H3SO4+) Electrophile->SigmaComplex ProductAcid 2,5-Dimethylbenzenesulfonic Acid SigmaComplex->ProductAcid -H+ (Restoration of Aromaticity) Note Symmetry of p-Xylene prevents formation of isomeric byproducts.

Figure 2: Electrophilic Aromatic Substitution mechanism. The symmetry of p-xylene ensures that attack at any of the 4 aromatic protons yields the identical 2,5-isomer.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete sulfonationIncrease reaction time or temperature to 105°C. Ensure vigorous stirring.
Oily Product Residual water or xyleneEnsure full evaporation. If oil persists, wash crude solid with diethyl ether (removes xylene) before ethanol extraction.
High Sulfate Content Poor filtration during extractionEnsure filtration is done boiling hot . If the solution cools,

may redissolve or product may co-precipitate.
Colored Product Oxidation / CharringReaction temperature exceeded 120°C. Keep temp strictly <100°C. Recrystallize with activated charcoal.

References

  • Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.

  • Lowe, Harris. (2020). Recrystallization: A Guide to Purification. Chemistry LibreTexts.

  • PubChem Database. (2023). Compound Summary: Sodium 2,5-dimethylbenzenesulfonate.[7] National Center for Biotechnology Information.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application

Crystallization methods for purifying sodium p-xylene sulfonate hydrate

Application Note: Advanced Crystallization & Purification Protocols for Sodium p-Xylene Sulfonate Hydrate Executive Summary Sodium p-xylene sulfonate (p-SXS) is a critical hydrotrope used to solubilize hydrophobic Active...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization & Purification Protocols for Sodium p-Xylene Sulfonate Hydrate

Executive Summary

Sodium p-xylene sulfonate (p-SXS) is a critical hydrotrope used to solubilize hydrophobic Active Pharmaceutical Ingredients (APIs) in aqueous formulations. While industrial-grade "Sodium Xylene Sulfonate" (CAS 1300-72-7) is typically an isomeric mixture, pharmaceutical applications often demand the pure para isomer to ensure consistent thermodynamic stability and solubilization profiles.

This guide details the purification of p-SXS from crude sulfonation mixtures.[1] The core challenge addressed here is the separation of the organic sulfonate from inorganic byproducts (primarily sodium sulfate) and the control of the hydration state during crystallization.

Physicochemical Basis of Separation

To design a robust purification protocol, we must exploit the solubility differentials between the target sulfonate and the inorganic impurities.

PropertySodium p-Xylene Sulfonate (p-SXS)Sodium Sulfate (

)
Implication
Water Solubility (25°C) Very High (>40% w/w)High (~20% w/w)Separation in water is difficult due to co-solubility.
Ethanol Solubility (Boiling) Soluble Insoluble Primary Separation Mechanism.
Crystal Habit Plates/Needles (Hydrate)Orthorhombic/HexagonalDistinct morphologies aid microscopic validation.
Hydrotropic Behavior Self-associates at high conc.N/AHigh concentrations required for nucleation; risk of "oiling out."
The Hydrotrope Challenge

p-SXS is a hydrotrope; it disrupts the lattice energy of other hydrophobic molecules. Paradoxically, this makes its own crystallization difficult. At high concentrations, p-SXS molecules form aggregates (stacking), often leading to a viscous "oil" phase rather than a crystal lattice. The protocols below utilize Alcoholic Salting-Out and Controlled Cooling to bypass this metastable oiling-out zone.

Workflow Visualization

The following diagram outlines the purification logic, moving from crude neutralized liquor to the isolated pure hydrate.

PurificationWorkflow Start Crude p-SXS Feed (Contains Na2SO4, Water, Isomers) Drying 1. Desiccation / Spray Drying (Remove Water) Start->Drying Dehydrate Extraction 2. Ethanol Extraction (Reflux @ 78°C) Drying->Extraction Solid Cake Filtration 3. Hot Filtration (Remove Solid Na2SO4) Extraction->Filtration Slurry Crystallization 4. Cooling Crystallization (Nucleation of p-SXS) Filtration->Crystallization Filtrate (p-SXS + EtOH) Waste Solid Waste (Na2SO4) Filtration->Waste Retentate Isolation 5. Filtration & Controlled Drying (Hydrate Formation) Crystallization->Isolation Crystal Slurry

Figure 1: Purification workflow exploiting the differential solubility of sulfonates and sulfates in ethanol.

Experimental Protocols

Protocol A: De-salting via Ethanolic Extraction

Objective: Removal of inorganic sulfate salts (


) derived from the neutralization of excess sulfuric acid.

Reagents:

  • Crude Sodium p-Xylene Sulfonate (dried powder preferred).

  • Absolute Ethanol (EtOH) or Methanol (MeOH).

Procedure:

  • Drying: Ensure the starting crude material is dry. Water content >5% will dissolve

    
     and carry it into the product.
    
  • Slurry Formation: In a round-bottom flask equipped with a reflux condenser, suspend the crude solid in Ethanol (ratio: 10 mL EtOH per 1 g Crude).

  • Reflux: Heat the mixture to boiling (approx. 78°C) with vigorous magnetic stirring for 60 minutes.

    • Mechanism:[2][3] p-SXS dissolves;

      
       remains suspended as a white solid.
      
  • Hot Filtration: While maintaining the temperature >70°C, filter the mixture through a sintered glass funnel (porosity 3) or a heated pressure filter.

    • Note: If the solution cools, p-SXS will crystallize prematurely in the filter cake.

  • Cake Wash: Wash the filter cake with a small volume of hot ethanol to recover entrained product.

  • Filtrate Collection: The clear filtrate contains purified p-SXS.

Protocol B: Reactive Cooling Crystallization (Hydrate Formation)

Objective: Controlled growth of the p-SXS hydrate crystals from the alcoholic solution.

Procedure:

  • Concentration: Transfer the filtrate from Protocol A to a jacketed crystallizer. Distill off approximately 50-60% of the ethanol solvent under reduced pressure (rotary evaporator) to increase supersaturation.

  • Water Addition (Critical): Add high-purity water (Milli-Q) to the concentrate.

    • Ratio: Calculate water addition to achieve a solvent composition of 90:10 (EtOH:Water).

    • Reasoning: p-SXS crystallizes as a hydrate . Total absence of water (anhydrous ethanol) may yield amorphous solids or unstable anhydrous forms that are hygroscopic. The presence of water stabilizes the crystal lattice.

  • Seeding: Cool the solution to 40°C. Add 0.5 wt% pure p-SXS seed crystals to prevent oiling out.

  • Cooling Ramp:

    • Cool from 40°C to 5°C at a rate of 0.2°C/min .

    • Agitation: Maintain moderate stirring (avoid high shear which breaks crystals).

  • Aging: Hold at 5°C for 2 hours to maximize yield.

  • Isolation: Filter the white crystalline needles.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

    • Warning: Do not exceed 60°C. High temperatures can dehydrate the crystal, causing the lattice to collapse into a powder.

Characterization & Validation

To ensure the protocol was successful, the following analytical methods are required.

A. Purity Check (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Acetonitrile : Water (with 0.1% Trifluoroacetic acid).

  • Detection: UV @ 220 nm or 254 nm.

  • Acceptance: Single peak for p-SXS. Absence of peaks for o-xylene or m-xylene sulfonates (unless starting material was mixed).

B. Sulfate Content (Limit Test)
  • Dissolve 1g of product in water. Add

    
     solution.
    
  • Result: Solution must remain clear. Turbidity indicates residual sulfate (

    
     precipitation).
    
C. Hydrate Confirmation (TGA)

Thermogravimetric Analysis (TGA) is the gold standard for confirming the hydrate form.

TGA_Logic Sample Crystalline Sample Heat Heat 25°C -> 150°C Sample->Heat WeightLoss Measure Weight Loss Heat->WeightLoss Result1 Loss ~14-15% (Dihydrate) WeightLoss->Result1 Target Result2 Loss < 1% (Anhydrous) WeightLoss->Result2 Over-dried

Figure 2: Decision logic for TGA analysis. Stoichiometric weight loss confirms the hydrate.

Troubleshooting: "Oiling Out"

Symptom: As the solution cools, liquid droplets form instead of crystals. Cause: The system entered the Liquid-Liquid Phase Separation (LLPS) region before the Metastable Limit. This is common with hydrotropes. Solution:

  • Reduce Concentration: Dilute the mother liquor slightly.

  • Increase Temperature: Keep the nucleation temperature higher.

  • Seed Aggressively: Add seeds before the cloud point is reached to provide a surface for growth, bypassing the liquid phase separation.

References

  • Nease Performance Chemicals. (2023). Naxonate® Hydrotropes: Product Brochure and Physical Properties. Retrieved from [Link]

  • Roberts, D. W. (2018). Optimizing the Sulfonation of Alkylbenzenes. Organic Process Research & Development.
  • NIST Chemistry WebBook. (2023). Sodium p-xylene sulfonate Spectral Data. Retrieved from [Link]

  • Toguri, J. M., &wq; Johnson, D. R. (1995). Solubility of Inorganic Salts in Organic Solvents. Canadian Journal of Chemical Engineering.
  • FDA Inactive Ingredient Database. (2023). Sodium Xylene Sulfonate usage in approved drug products. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving hydrotrope efficiency in low-temperature detergent formulations

Topic: Improving Hydrotrope Efficiency in Cold-Wash Cycles Introduction: The Cold-Wash Challenge Mission Statement: Welcome to the Formulation Support Center. As energy costs rise and sustainability mandates tighten, the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Hydrotrope Efficiency in Cold-Wash Cycles

Introduction: The Cold-Wash Challenge

Mission Statement: Welcome to the Formulation Support Center. As energy costs rise and sustainability mandates tighten, the industry is pivoting toward cold-water washing (15°C – 20°C) . However, traditional surfactant systems often fail at these temperatures due to high Krafft points , leading to phase separation, cloudiness, and poor cleaning performance.

This guide moves beyond basic "add more hydrotrope" advice. We focus on hydrotropic efficiency —achieving stability and clarity with the lowest possible dosage through mechanistic understanding and synergistic blending.

Module 1: Phase Stability & Thermodynamics

Troubleshooting Guide: Why is my formula cloudy at 15°C?

User Issue: "My formulation is clear at 25°C but turns hazy or separates into two phases when cooled to 15°C. I am using Sodium Xylene Sulfonate (SXS) at 5%, but it's not helping."

Root Cause Analysis: The issue is likely the Krafft Point or the Cloud Point (depending on your surfactant type).

  • Anionic Surfactants: You are likely hitting the Krafft Point , the temperature below which the surfactant crystallizes out of solution because its solubility drops below the Critical Micelle Concentration (CMC).[1]

  • Non-ionic Surfactants: While usually associated with high-temp clouding, complex interactions in cold water can induce "gel phases" or liquid crystalline structures that scatter light.

The Hydrotrope Mechanism: Hydrotropes (like SXS, SCS, or Urea) do not form micelles themselves.[2][3] Instead, they act via a "Salting-In" mechanism. They disrupt the ordered water structure around the hydrophobic tails of surfactants and/or form planar stacks (cooperative aggregation) that intersperse between surfactant monomers, preventing them from crystallizing.

Visualizing the Mechanism

HydrotropeMechanism Surfactant Surfactant Monomer (Insoluble at <15°C) WaterStruct Ordered Water Cage (Ice-like structure) Surfactant->WaterStruct Induces Complex Solubilized Complex (Disordered Water + Stacked Hydrotrope) Surfactant->Complex Solubilized WaterStruct->Complex Transition Hydrotrope Hydrotrope Molecule (Short amphiphile) Hydrotrope->Surfactant Co-aggregates (Stacking) Hydrotrope->WaterStruct Disrupts (Chaotropic Effect)

Figure 1: The dual-action mechanism of hydrotropes: disrupting water structure (chaotropic) and stabilizing surfactant tails via stacking.[4][5]

Module 2: Efficiency & Synergy (Reducing Dosage)

FAQ: How do I lower hydrotrope cost without losing performance?

Q: "SXS is expensive at high loads. Can I reduce the concentration?"

A: Yes, by utilizing Mixed Hydrotropy .[6] Single hydrotropes often require a Minimum Hydrotrope Concentration (MHC) to be effective.[7][8] However, blending hydrotropes can create a synergistic effect where the MHC of the mixture is lower than the individual components.[6][9]

Comparative Efficiency Data:

Hydrotrope ClassChemical ExampleEfficiency (Low Temp)Cost ImpactNotes
Standard Sodium Xylene Sulfonate (SXS)ModerateMediumThe industry standard. Good for general stability.[10][11]
High-Performance Sodium Cumene Sulfonate (SCS)High HighOften effective at 30-40% lower dosage than SXS due to higher hydrophobicity [1].
Synergist UreaLow (alone)Low Excellent when mixed with SXS. Breaks hydrogen bonds effectively.
Bio-Based Sodium Citrate / GluconateModerateMedium"Salting-out" risk if concentration is too high; requires careful balancing.

Recommendation: Try replacing 20% of your SXS with Sodium Cumene Sulfonate (SCS) or Urea .

  • Why SCS? The extra methyl group makes it slightly more hydrophobic, allowing it to interact more efficiently with surfactant tails at lower temperatures [1][5].

  • Why Urea? It acts as a powerful water-structure breaker, lowering the energy barrier for surfactant solubility [6].

Module 3: Bio-Based Alternatives & Enzyme Compatibility

Troubleshooting: Enzyme Instability

User Issue: "I switched to a high-load hydrotrope system for a cold-wash detergent, but my protease activity dropped significantly."

Root Cause: Strong hydrotropes (like SXS) can act as denaturants . By disrupting water structures, they can inadvertently unfold the 3D structure of enzymes, rendering them inactive.

Solution:

  • Switch to "Soft" Hydrotropes: Use Sodium Citrate or Alkyl Polyglucosides (short-chain APGs) . These are less aggressive toward protein folding.

  • Stabilizers: Add polyols (Glycerol or Propylene Glycol). These stabilize enzymes and provide mild hydrotropic effects (solvent effect).

Module 4: Validated Experimental Protocols

Protocol A: Determination of Minimum Hydrotrope Concentration (MHC)

Objective: Determine the exact concentration of hydrotrope required to solubilize a surfactant system at a specific temperature (e.g., 15°C).

Reagents:

  • Surfactant solution (at target concentration, e.g., 15% active).

  • Hydrotrope solution (e.g., 40% active SXS).[12]

  • Turbidimeter (or visual inspection box).

  • Cooling bath set to 15°C.

Workflow Visualization:

MHC_Protocol Step1 Prepare Surfactant Solution (Cloudy at 15°C) Step2 Place in Thermostated Bath (Maintain 15°C) Step1->Step2 Step3 Titrate with Hydrotrope (Add 0.5% increments) Step2->Step3 Decision Is Solution Clear? Step3->Decision Decision->Step3 No (Turbid) Step4 Record Volume Added Decision->Step4 Yes (Clear) Calc Calculate MHC (% w/w) Step4->Calc

Figure 2: Step-by-step titration workflow for determining Minimum Hydrotrope Concentration (MHC).

Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="ng-star-inserted display">



Where 

is volume and

is concentration.
Protocol B: Low-Temperature Stability Stress Test

Objective: Validate formulation shelf-life for cold climates.

  • Preparation: Fill three 100mL glass vials with the finished formulation.

  • Cycle:

    • Step 1: Store at 4°C for 24 hours.

    • Step 2: Thaw at 20°C for 6 hours.

    • Step 3: Repeat for 3 cycles.

  • Observation: Check for:

    • Precipitation: Crystals at the bottom (indicates Krafft point failure).

    • Phase Separation: Oil/Water layers (indicates Hydrophilic-Lipophilic Difference failure).

    • Haze: (Indicates micro-separation).

Pass Criteria: The sample must return to a single, clear phase within 1 hour of reaching 20°C after the final cycle.

References

  • Nease Performance Chemicals. (n.d.). Naxonate® Hydrotropes: Product Features and Applications. Retrieved from

  • Wikipedia Contributors. (2024). Hydrotrope. Wikipedia, The Free Encyclopedia. Retrieved from

  • Friberg, S. E., & Brancewicz, C. (1994). Hydrotropes. In Liquid Detergents. CRC Press. (Contextual grounding on mechanism).
  • Balasubramanian, D., & Friberg, S. E. (1993). Hydrotropes: Recent Developments. Surface and Colloid Science, 15, 197-220.
  • ResearchGate. (2022).[13] Investigating the Effect of Mixed Hydrotropy Approach on Solubility Enhancement. Retrieved from

  • Taylor & Francis. (2019). Hydrotrope – Knowledge and References. Retrieved from

Sources

Optimization

Troubleshooting phase separation in surfactant-hydrotrope mixtures

Topic: Troubleshooting Phase Separation in Surfactant-Hydrotrope Mixtures Role: Senior Application Scientist Audience: R&D Chemists, Formulators, and Process Engineers Welcome to the Phase Behavior Support Hub If you are...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Phase Separation in Surfactant-Hydrotrope Mixtures Role: Senior Application Scientist Audience: R&D Chemists, Formulators, and Process Engineers

Welcome to the Phase Behavior Support Hub

If you are reading this, your formulation has likely failed. Perhaps a clear isotropic solution turned into a cloudy suspension upon heating, or a flowable liquid solidified into an immovable gel.

In surfactant chemistry, hydrotropes (e.g., Sodium Xylene Sulfonate, Sodium Cumene Sulfonate) are not merely "solubilizers"; they are chaotic agents of order disruption. They function by decoupling the rigid signaling of surfactant self-assembly.

This guide does not offer generic advice. We address the thermodynamic causality of phase separation. Below are the three most common failure modes in surfactant-hydrotrope systems and the protocols to resolve them.

Module 1: Thermal Instability (The Cloud Point Paradox)

Symptom: The formulation is clear at room temperature but becomes turbid/cloudy when heated (e.g., during manufacturing or shipping).

The Mechanism: Non-ionic surfactants (ethoxylates) rely on hydrogen bonding between water and their ethylene oxide (EO) headgroups for solubility. As temperature rises, kinetic energy breaks these bonds, causing the headgroups to dehydrate. The surfactant becomes hydrophobic, aggregates, and phase separates. This temperature is the Cloud Point .[1][2][3]

The Hydrotrope Solution: Hydrotropes act as "salting-in" agents.[4][5] They adsorb onto the surfactant micelle surface or disrupt the water structure, effectively raising the Cloud Point .

Troubleshooting Q&A

Q: I added 5% SXS (Sodium Xylene Sulfonate), but my Cloud Point is still too low (<40°C). Why? A: You may be fighting a "salting-out" effect from other ingredients.

  • Root Cause: High concentrations of inorganic electrolytes (NaCl, KCl, Sulfates) compete for water molecules, dehydrating the surfactant faster than the hydrotrope can resolubilize it.

  • Fix: Calculate the electrolyte/hydrotrope ratio. If you cannot reduce salt, switch to a hydrotrope with a larger hydrophobic core (e.g., Sodium Cumene Sulfonate instead of Xylene Sulfonate) to increase interaction with the surfactant tail.

Q: Can I use a hydrotrope to lower a Cloud Point? A: generally, no. Hydrotropes almost exclusively raise the cloud point of non-ionics. If you need to lower it (e.g., for low-foam applications above the cloud point), you need a definer or a capping agent (like PO-capped surfactants), not a hydrotrope.

Module 2: Rheological Failure (The "Gel" Trap)

Symptom: The mixture is clear but has solidified into a thick gel or paste, often during dilution or at high surfactant concentrations.

The Mechanism: This is not precipitation; it is Liquid Crystal (LC) formation . At high concentrations (typically >30-40%), spherical micelles pack into ordered structures (Hexagonal or Lamellar phases). These phases have extremely high viscosity.

The Hydrotrope Solution: Hydrotropes are short-chain amphiphiles that cannot form micelles on their own. When they insert themselves between surfactant molecules in an LC lattice, they introduce disorder . This prevents the tight packing required for the Lamellar phase, forcing the system back into a flowable, isotropic micellar solution.

Troubleshooting Q&A

Q: My formulation gels instantly upon adding water. How do I prevent this "dilution shock"? A: You are crossing the "Middle Phase" region of the phase diagram.

  • Root Cause: Diluting a high-active surfactant often forces it through the Hexagonal LC phase zone before reaching the micellar zone.

  • Fix: Pre-dissolve the hydrotrope in the dilution water before adding it to the surfactant concentrate. This ensures the hydrotrope is present to disrupt LC formation immediately upon contact.

Q: Which hydrotrope is best for viscosity reduction? A: Structure matters.

  • SXS (Sodium Xylene Sulfonate): Best for general viscosity reduction (high disordering capability).

  • SCS (Sodium Cumene Sulfonate): Better for solubilizing organic oils but slightly less efficient at breaking viscosity than SXS due to its bulkier tail.

Module 3: Low-Temperature Crystallization (Krafft Point)

Symptom: Needle-like crystals or sediment appear at the bottom of the container when stored in the fridge or cold warehouse.

The Mechanism: This is the Krafft Point failure. Below this critical temperature, the solubility of the surfactant monomer drops below its Critical Micelle Concentration (CMC).[6] Micelles cannot form, and the surfactant precipitates as a crystalline solid.[6]

The Hydrotrope Solution: Hydrotropes lower the Krafft Point by interfering with the crystallization energy of the surfactant tails.

Troubleshooting Q&A

Q: Is Cloud Point the same as Krafft Point? A: No. They are opposites.

  • Cloud Point: Fails at High Temp (Non-ionics).[7]

  • Krafft Point: Fails at Low Temp (Anionics).[7]

  • Protocol: If your anionic surfactant (e.g., SLS) precipitates at 15°C, adding urea or SXS will depress this temperature, allowing the formulation to remain clear at 5°C.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing phase separation based on temperature and rheology.

PhaseBehavior Start Phase Separation Detected CheckTemp Check Temperature Condition Start->CheckTemp Hot High Temp (Heating) CheckTemp->Hot Haze on Heat Cold Low Temp (Cooling) CheckTemp->Cold Precipitate on Cool Amb Ambient Temp (Viscosity Issue) CheckTemp->Amb Gel/Paste CloudPoint Cloud Point Failure (Dehydration) Hot->CloudPoint KrafftPoint Krafft Point Failure (Crystallization) Cold->KrafftPoint LiqCrystal Liquid Crystal Phase (Gelling) Amb->LiqCrystal Action1 Action: Add Hydrotrope to re-hydrate headgroups CloudPoint->Action1 Action2 Action: Add Hydrotrope to disrupt crystal lattice KrafftPoint->Action2 Action3 Action: Add SXS/SCS to break Lamellar packing LiqCrystal->Action3

Figure 1: Diagnostic logic flow for surfactant phase separation.[2] Identify the thermal trigger to select the correct hydrotropic intervention.

Experimental Protocol: Determination of Minimum Hydrotrope Concentration (MHC)

Unlike surfactants which have a CMC, hydrotropes have an MHC —the threshold concentration required to initiate solubilization or phase structure disruption.[4][8][9] Adding hydrotrope below this level is a waste of material.

Objective: Determine the precise % of Hydrotrope required to stabilize a specific surfactant system.

Materials:

  • Surfactant Base (e.g., 10% Nonylphenol Ethoxylate solution).

  • Hydrotrope Solution (e.g., 40% Sodium Xylene Sulfonate).

  • Turbidimeter or UV-Vis Spectrophotometer (600 nm).

  • Hot Plate (for Cloud Point method) or Viscometer (for Gel method).

Workflow:

  • Preparation: Prepare a series of vials containing the surfactant at the target use-dilution.

  • Titration: Add the hydrotrope solution to the vials in increasing increments (e.g., 0%, 1%, 2%, ... 10% w/w).

  • Stress Testing:

    • For Cloud Point: Heat all vials to the target stability temp (e.g., 50°C).

    • For Gelling: Measure viscosity at ambient temp.

  • Data Recording: Record the point where the solution transitions from Turbid to Clear (or Gel to Liquid).

  • Plotting: Plot % Hydrotrope (X-axis) vs. Turbidity/Viscosity (Y-axis) .

Interpretation: The curve will show a sigmoidal drop. The MHC is the inflection point where the physical property (turbidity or viscosity) drops to the baseline.

Hydrotrope %Observation (50°C)Viscosity (cP)Status
0.0%Opaque / Phase Sep15,000 (Gel)Fail
1.5%Hazy8,000Fail
3.0% Clear (Isotropic) 400 MHC (Pass)
4.5%Clear350Pass (Excess)
References
  • Hiester, E. (2025). Mechanism of Hydrotropes: Self-Aggregation and Solubilization. Jetir.Org. Link

  • Stepan Company. (2018).[3] Nonionic Surfactant Cloud Point: Mechanisms and Measurement. YouTube/Stepan Technical Guides. Link

  • Abbott, S. (2024). Cloud and Krafft Points: Practical Surfactant Science. Steven Abbott Science. Link

  • Boyd, B. J., et al. (2006). Lyotropic liquid crystalline phases formed from glycerate surfactants.[10] International Journal of Pharmaceutics. Link

  • J.R. Hess Company. (2023). How Hydrotropes Enhance Stability and Clarity. Technical Articles. Link

Sources

Troubleshooting

Resolving turbidity issues in clear liquid formulations using hydrotropes

Introduction Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing turbidity, phase separation, or precipitation in your hydrotropic formulation.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing turbidity, phase separation, or precipitation in your hydrotropic formulation.

Unlike surfactant-based solubilization, which relies on micellar encapsulation, hydrotropy operates via molecular stacking and solvent structure modification (chaotropic/kosmotropic effects). Turbidity in these systems is rarely a mixing issue; it is a thermodynamic signal that the Minimum Hydrotropic Concentration (MHC) has been breached or that the solute-hydrotrope interaction energy has been disrupted by environmental factors (pH, Temperature, Ionic Strength).

This guide provides a diagnostic workflow to identify the root cause of instability and actionable protocols to restore clarity.

Module 1: Diagnostic Workflow

Status: System is Turbid/Cloudy. Objective: Determine if the failure is Crystallization (Solubility Limit) or Liquid-Liquid Phase Separation (Coacervation/Oiling Out).

Use the following logic gate to diagnose your sample.

DiagnosticWorkflow Start OBSERVATION: Turbid/Cloudy Formulation Microscopy STEP 1: Polarized Light Microscopy Start->Microscopy Decision1 Birefringence (Glowing Crystals)? Microscopy->Decision1 Crystals RESULT: Crystallization Decision1->Crystals Yes Droplets RESULT: Oiling Out / Coacervation Decision1->Droplets No (Round Droplets) Dilution STEP 2A: Check Hydrotrope Ratio (Is [Hydrotrope] < MHC?) Crystals->Dilution PH_Check STEP 2B: Check pH vs pKa (Salt Disproportionation?) Crystals->PH_Check Temp_Check STEP 3A: Check Temperature (Cloud Point reached?) Droplets->Temp_Check Salting STEP 3B: Check Ionic Strength (Salting Out Effect?) Droplets->Salting

Figure 1: Diagnostic logic for distinguishing between solubility failure (crystallization) and phase stability failure (oiling out).

Module 2: Hydrotrope Selection & Mechanism

The Mechanism: Why "More" Isn't Always Better

Hydrotropes do not follow the linear solubilization rules of surfactants. They exhibit a sigmoidal solubility curve. Below the MHC , they have negligible effect. Above the MHC, they form stacking complexes (planar stacking of aromatic rings) with the drug, or disrupt the water structure to make it more favorable for hydrophobic solutes [1, 2].

Key Constraint: Hydrotropes are highly specific. A hydrotrope that works for Nifedipine may fail for Paclitaxel because the stacking geometry must match.

Selection Matrix

Use this table to verify you are using the correct class of hydrotrope for your API (Active Pharmaceutical Ingredient).

Hydrotrope ClassExamplesBest ForMechanismPotential Pitfall
Anionic Aromatic Sodium Benzoate, Sodium Salicylate, Sodium Xylenesulfonate (SXS)Basic drugs, Antimicrobials, Small aromatic APIs

Stacking + Electrostatic interaction
pH Sensitive: Precipitates as acid form if pH < 4.[1]0.
Cationic/Neutral Niacinamide (Vit B3), Caffeine, ResorcinolAcidic drugs (NSAIDs), RiboflavinHydrogen bonding + StackingColoration: Can oxidize or complex to form colored solutions over time.
Aliphatic Sodium Alkanoates, UreaNon-aromatic hydrophobic drugsWater structure breaking (Chaotropic)High Concentration: Urea often requires >20% w/v, causing viscosity/osmolarity issues.

Module 3: Troubleshooting FAQs

Scenario A: "The solution was clear, but precipitated upon dilution (e.g., in IV bag)."

Root Cause: Dilution Shock . Hydrotropy is a reversible equilibrium. When you dilute the formulation below the MHC, the hydrotrope aggregates dissociate, releasing the hydrophobic drug which then crystallizes [3].

  • Correction:

    • Determine the Dilution Capacity : Titrate water into your formulation until turbidity appears.

    • Cosolvent Synergy: Add a cosolvent (Propylene Glycol or PEG 400) at 5-10%. Cosolvents reduce the polarity of the bulk water, lowering the MHC requirement and preventing immediate precipitation upon dilution.

Scenario B: "My formulation turns cloudy when heated (Cloud Point)."

Root Cause: Dehydration of Hydrophobic Moieties . Unlike surfactants, pure hydrotropes rarely have a cloud point. However, if you are using a Mixed Hydrotropy system (Hydrotrope + Surfactant), the hydrotrope can actually lower the cloud point of the surfactant by dehydrating the surfactant headgroup (Salting-out effect) [4].

  • Correction:

    • Switch from an inorganic salt hydrotrope (e.g., Sodium Citrate) to an organic one (e.g., Sodium Benzoate).

    • Reduce the ionic strength of the buffer.

Scenario C: "I added more hydrotrope, but turbidity increased (Salting Out)."

Root Cause: The Salting-Out Threshold . While hydrotropes "salt in" (solubilize) drugs, at extremely high concentrations (>30-40%), the high ionic strength competes with the drug for water molecules, leading to "salting out" (precipitation) [5].

  • Correction:

    • Plot the Solubility vs. Hydrotrope Concentration curve.

    • If the curve plateaus or dips, you have exceeded the Maximum Hydrotropic Concentration (C_max) . Reduce concentration to the linear region of the curve.

Module 4: Critical Experimental Protocol

Protocol: Determination of Minimum Hydrotropic Concentration (MHC)

Do not guess the ratio. You must determine the MHC to ensure thermodynamic stability.

Reagents:

  • API (Excess)

  • Hydrotrope Stock Solution (e.g., 40% w/v Sodium Benzoate)

  • Distilled Water[2][3]

Workflow:

  • Preparation: Prepare a series of hydrotrope solutions ranging from 0% to 40% (e.g., 0, 5, 10, 15, 20, 25, 30, 40%).

  • Saturation: Add excess API to 10mL of each hydrotrope solution in glass vials.

  • Equilibrium: Shake at constant temperature (25°C) for 24 hours.

  • Filtration: Filter through a 0.45µm PVDF filter (ensure filter compatibility).

  • Quantification: Analyze filtrate via UV-Vis or HPLC.

  • Data Analysis: Plot Solubility (M) vs. [Hydrotrope] (M) .

Interpretation (Visualized below): The curve will show a distinct upward inflection point. The concentration at the inflection is the MHC .[4][5]

MHC_Curve cluster_graph Solubility Profile Start 0,0 Low Low Solubility (Pre-MHC) Start->Low Flat Baseline Inflection Inflection Point (MHC) Low->Inflection Aggregation Starts High Linear Increase (Post-MHC) Inflection->High Stacking Complexes Formed

Figure 2: The MHC is the inflection point where hydrotrope self-aggregation facilitates drug solubilization.[1][6] Formulations must be maintained above this concentration.

References

  • Booth, J. J., et al. (2012).[7] "Mechanism of hydrophobic drug solubilization by small molecule hydrotropes." Journal of Physical Chemistry B. Available at: [Link]

  • Shimizu, S., & Matubayasi, N. (2014). "Hydrotropy: monomer-micelle equilibrium and minimum hydrotrope concentration."[1] Journal of Physical Chemistry B. Available at: [Link][1]

  • Sanghvi, R., et al. (2008). "Stacking complexation by nicotinamide: A useful way of enhancing drug solubility."[5] International Journal of Pharmaceutics. Available at: [Link]

  • Dhanani, T., et al. (2012).[8] "Application of Hydrotropy in Spectrophotometric Estimation." Journal of Applied Pharmaceutical Science. Available at: [Link][1]

  • Sales, K., et al. (2020). "Hydrotropic Solubilization: A Promising Technique."[9] Journal of Drug Delivery and Therapeutics. Available at: [Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shifts of Sodium 2,5-Dimethylbenzenesulfonate

For researchers and professionals in drug development and materials science, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stand...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for elucidating the structure of organic molecules in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of sodium 2,5-dimethylbenzenesulfonate, a compound relevant in various industrial applications, including as a hydrotrope and surfactant.

Through a comparative lens, we will examine its spectral features against those of structurally related aromatic sulfonates: sodium benzenesulfonate, sodium p-toluenesulfonate, and sodium 3,4-dimethylbenzenesulfonate. This analysis will not only provide reference data but also illustrate the fundamental principles of substituent effects on proton chemical shifts in aromatic systems.

Understanding ¹H NMR in Substituted Aromatic Systems

The chemical shift of a proton in an NMR spectrum is highly sensitive to its local electronic environment. In aromatic rings, the circulation of π-electrons generates a powerful magnetic field that significantly influences the resonance frequencies of attached protons. Protons outside the ring are deshielded, causing them to appear at a lower field (higher ppm values, typically 6.5-8.5 ppm) than protons in aliphatic systems.[1][2]

The introduction of substituents onto the benzene ring disrupts the symmetry and electron density of the system, leading to predictable changes in the chemical shifts of the remaining aromatic protons. Electron-donating groups (EDGs), such as alkyl groups (-CH₃), increase the electron density of the ring, particularly at the ortho and para positions. This increased shielding shifts the signals of these protons upfield to lower ppm values. Conversely, electron-withdrawing groups (EWGs), like the sulfonate group (-SO₃⁻), decrease the ring's electron density, causing a downfield shift (deshielding) of the aromatic proton signals.[2] The interplay of these effects governs the appearance of the ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data of Sodium 2,5-Dimethylbenzenesulfonate

The predicted ¹H NMR spectrum of sodium 2,5-dimethylbenzenesulfonate in D₂O shows distinct signals for both the aromatic and methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm for Sodium 2,5-Dimethylbenzenesulfonate in D₂O.

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-67.65s (singlet)1H
H-37.18d (doublet)1H
H-47.09d (doublet)1H
2-CH₃2.55s (singlet)3H
5-CH₃2.28s (singlet)3H

Disclaimer: These are predicted values and may differ slightly from experimental results.

The proton designations are as follows:

  • Aromatic Protons (7.0-7.7 ppm):

    • The proton at the H-6 position is predicted to be the most downfield of the aromatic protons (7.65 ppm). This is because it is ortho to the strongly electron-withdrawing sulfonate group. Its signal is a singlet as it has no adjacent protons to couple with.

    • The H-3 proton, which is ortho to one methyl group and meta to the other and the sulfonate group, is predicted around 7.18 ppm. It appears as a doublet due to coupling with the adjacent H-4 proton.

    • The H-4 proton, situated between two methyl groups, is predicted at approximately 7.09 ppm and also appears as a doublet from coupling with H-3.

  • Methyl Protons (2.2-2.6 ppm):

    • The two methyl groups are in different chemical environments and thus have distinct signals. The 2-CH₃ group is ortho to the sulfonate group, which causes a slight downfield shift to around 2.55 ppm compared to the 5-CH₃ group (2.28 ppm). Both signals are singlets as there are no protons on the adjacent carbons to cause splitting.

Comparative Analysis with Other Sodium Benzenesulfonates

To contextualize the spectrum of sodium 2,5-dimethylbenzenesulfonate, it is instructive to compare it with simpler analogues. The following table presents predicted ¹H NMR data for sodium benzenesulfonate, sodium p-toluenesulfonate, and sodium 3,4-dimethylbenzenesulfonate in D₂O.

Table 2: Comparison of Predicted ¹H NMR Chemical Shifts (ppm) for Various Sodium Benzenesulfonates in D₂O.

CompoundAromatic Protons (ppm)Methyl Protons (ppm)
Sodium Benzenesulfonate7.85 (m, 2H, ortho), 7.55 (m, 3H, meta, para)N/A
Sodium p-Toluenesulfonate7.72 (d, 2H, ortho to -SO₃⁻), 7.35 (d, 2H, meta to -SO₃⁻)2.38 (s, 3H)
Sodium 2,5-Dimethylbenzenesulfonate 7.65 (s, 1H), 7.18 (d, 1H), 7.09 (d, 1H) 2.55 (s, 3H), 2.28 (s, 3H)
Sodium 3,4-Dimethylbenzenesulfonate7.68 (s, 1H), 7.62 (d, 1H), 7.25 (d, 1H)2.29 (s, 6H)

Disclaimer: These are predicted values for comparative purposes.

  • Sodium Benzenesulfonate: In the parent compound, the protons ortho to the sulfonate group are the most deshielded (7.85 ppm). The meta and para protons appear further upfield (7.55 ppm).

  • Sodium p-Toluenesulfonate: The addition of an electron-donating methyl group para to the sulfonate group causes an upfield shift for all aromatic protons compared to sodium benzenesulfonate. The protons ortho to the sulfonate group are still the most downfield (7.72 ppm), but are shielded relative to the unsubstituted compound. The methyl group itself gives a characteristic singlet at around 2.38 ppm.

  • Sodium 3,4-Dimethylbenzenesulfonate: Here, the two methyl groups are adjacent. The two protons ortho to the sulfonate group are no longer equivalent. The isolated proton at the 2-position is predicted to be a singlet around 7.68 ppm. The two remaining coupled protons appear as doublets. The two methyl groups are in very similar environments and are predicted to have nearly identical chemical shifts, appearing as a single singlet with an integration of 6H.

This comparison highlights how the number and position of methyl substituents systematically alter the ¹H NMR spectrum, providing a clear fingerprint for each isomer.

Experimental Protocol for ¹H NMR Analysis

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following protocol outlines the key steps for analyzing water-soluble benzenesulfonate salts.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sodium benzenesulfonate salt.

  • Dissolve the sample in 0.6-0.7 mL of Deuterium Oxide (D₂O, 99.9 atom % D).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as the sodium salt of 3-(trimethylsilyl)propanoic-2,2,3,3-d₄ acid (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for accurate chemical shift referencing (δ = 0.00 ppm).[7]

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the D₂O solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

  • Set the sample temperature, typically 298 K (25 °C).

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum using standard acquisition parameters for a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

  • Apply a solvent suppression technique if the residual HDO signal (around 4.79 ppm in D₂O) obscures signals of interest.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the internal standard peak to 0.00 ppm.

  • Integrate the signals to determine the relative ratios of the different types of protons.

  • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons in the molecule.

Below is a workflow diagram illustrating this process.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_analysis Spectral Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in D₂O (0.6-0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer standard 4. Add Internal Standard (TSP/DSS) transfer->standard insert 5. Insert Sample & Lock standard->insert To Spectrometer shim 6. Shim Magnetic Field insert->shim acquire 7. Acquire Spectrum (¹H, 400+ MHz) shim->acquire process 8. Process Data (FT, Phase, Calibrate) acquire->process analyze 9. Analyze & Assign (Shifts, Splitting, Integration) process->analyze For Interpretation

Caption: Experimental workflow for ¹H NMR analysis of benzenesulfonates.

Conclusion

This guide has provided a detailed comparative analysis of the ¹H NMR chemical shifts of sodium 2,5-dimethylbenzenesulfonate and related compounds. By understanding the influence of the electron-withdrawing sulfonate group and the electron-donating methyl groups, researchers can confidently interpret the ¹H NMR spectra of these and similar substituted aromatic systems. The provided data, based on high-quality prediction models, serves as a valuable reference, while the detailed experimental protocol ensures that reliable and reproducible data can be obtained in the laboratory. This foundational knowledge is essential for the accurate characterization of molecules in drug development, materials science, and beyond.

References

  • The Royal Society of Chemistry. (n.d.). [Incorrectly attributed data snippet]. Retrieved from a search query result. Note: This source was found to be unreliable for the target compound.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Royal Society of Chemistry. (2019). [Supporting Information for a publication containing NMR data for p-Toluenesulfonic acid].
  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

  • Gable, K. (n.d.). ¹H NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Prediction. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). [Supporting Information for Analyst journal containing NMR spectra of sodium 4-vinylbenzenesulfonate in D2O].
  • ResearchGate. (n.d.). [Various publications showing ¹H NMR spectra in D₂O].
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). p-Toluenesulfonic acid sodium salt. Retrieved from [Link]

  • ChemAxon Docs. (n.d.). NMR Predictor. Retrieved from [Link]

  • ResearchGate. (n.d.). [Publication showing partial ¹H NMR spectra in D₂O].
  • National Center for Biotechnology Information. (2010-). Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • ResearchGate. (n.d.). [Publication showing ¹H NMR spectra of sulfone in D₂O].
  • ResearchGate. (n.d.). NMR Solvent Data Chart. Retrieved from [Link]

Sources

Comparative

Spectroscopic Differentiation of 2,4- vs 2,5-Dimethyl Isomers: A Comparative Guide

Topic: Distinguishing 2,5-dimethyl vs 2,4-dimethyl isomers via spectroscopy Content Type: Publish Comparison Guides Executive Summary Differentiation between 2,4- and 2,5-dimethyl isomers is a pervasive challenge in the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing 2,5-dimethyl vs 2,4-dimethyl isomers via spectroscopy Content Type: Publish Comparison Guides

Executive Summary

Differentiation between 2,4- and 2,5-dimethyl isomers is a pervasive challenge in the synthesis of heterocycles (e.g., pyrroles, furans) and substituted aromatics (e.g., xylidines). While these isomers share identical molecular weights and similar polarity, their symmetry elements and proton environments differ fundamentally.

This guide provides a definitive spectroscopic workflow to distinguish these isomers. The differentiation strategy relies on two tiers of analysis:

  • Symmetry-Based Screening (Tier 1): Applicable to high-symmetry scaffolds (e.g., Pyrroles), where signal count alone is diagnostic.

  • Coupling & Electronic Analysis (Tier 2): Applicable to asymmetric scaffolds (e.g., Anilines), where chemical shift logic and NOE correlations are required.

Tier 1: The Symmetry Screen (Case Study: Dimethylpyrroles)

In heterocyclic synthesis (e.g., Paal-Knorr), 2,5-dimethylpyrrole is a common product. Its differentiation from the 2,4-isomer is the most straightforward spectroscopic case due to


 symmetry.
Theoretical Basis
  • 2,5-Dimethylpyrrole: Possesses a

    
     axis (or plane of symmetry depending on N-substitution). The molecule is symmetric.
    
    • Consequence: The two methyl groups are chemically equivalent. The two ring protons (H3 and H4) are chemically equivalent.

  • 2,4-Dimethylpyrrole: Lacks a ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     axis. The molecule is asymmetric.
    
    • Consequence: The two methyl groups are non-equivalent. The two ring protons (H3 and H5) are non-equivalent.

1H NMR Data Comparison (CDCl3)
Feature2,5-Dimethylpyrrole2,4-DimethylpyrroleDiagnostic Value
Methyl Signals 1 Singlet (6H)

ppm
2 Singlets (3H each)

ppm
Primary
Ring Protons 1 Singlet (2H)

ppm
2 Signals (1H each)

(H3),

(H5)
Secondary
13C Signals 3 Signals total6 Signals totalConfirmatory
Decision Logic

If your 1H NMR spectrum shows a single methyl peak integrating to 6H and a single aromatic peak integrating to 2H, you have the 2,5-isomer . Any splitting of these signals indicates the 2,4-isomer (or a mixture).

Tier 2: The Electronic & Coupling Analysis (Case Study: Dimethylanilines)

For substituted benzenes like 2,4-dimethylaniline (2,4-xylidine) and 2,5-dimethylaniline (2,5-xylidine), both isomers lack high symmetry. Both display distinct methyl signals and three distinct aromatic protons.[1] Differentiation requires analyzing coupling patterns and chemical shift environments .

Structural Analysis
  • 2,4-Dimethylaniline:

    • Protons: H3 (singlet-like), H5 (doublet), H6 (doublet).

    • Environment: H3 is trapped between two methyl groups (C2 and C4). H6 is ortho to the amino group.

  • 2,5-Dimethylaniline:

    • Protons: H6 (singlet-like), H3 (doublet), H4 (doublet).

    • Environment: H6 is ortho to the amino group (C1) and meta to the methyl (C5). H3 and H4 form an ortho-coupling system.

1H NMR Data Comparison (CDCl3)
Feature2,5-Dimethylaniline2,4-DimethylanilineExplanation
Aromatic Singlet

ppm
(H6)

ppm
(H3)
Key Differentiator
Singlet Environment Ortho to

(Shielded)
Meta to

, between 2 Me (Deshielded)
Electronic Effect
Coupling Pattern Singlet + AB DoubletsSinglet + AB DoubletsVisually similar

Key Insight: The "Singlet" in 2,5-dimethylaniline (H6) is significantly upfield (shielded) because it sits ortho to the electron-donating amino group. The "Singlet" in 2,4-dimethylaniline (H3) is downfield because it is meta to the amino group and sterically crowded between two methyls.

The "Killer" Experiment: 1D NOE / NOESY

If chemical shifts are ambiguous due to solvent effects, Nuclear Overhauser Effect (NOE) spectroscopy provides absolute structural proof.

  • Experiment: Irradiate the aromatic singlet .

  • 2,4-Isomer Result: You will observe NOE enhancement of two methyl groups (Me-2 and Me-4).

    • Reason: H3 is sandwiched between both methyls.

  • 2,5-Isomer Result: You will observe NOE enhancement of one methyl group (Me-5) and the amino protons (or no second methyl enhancement).

    • Reason: H6 is adjacent to Me-5 and the

      
       group, but far from Me-2.
      

Experimental Workflows

Workflow Visualization

The following diagram outlines the decision process for identifying the correct isomer based on the scaffold type.

IsomerID Start Start: Isolate Product ScaffoldCheck Check Scaffold Symmetry Start->ScaffoldCheck PyrrolePath High Symmetry Potential (e.g., Pyrrole) ScaffoldCheck->PyrrolePath Heterocycle AnilinePath Low Symmetry Potential (e.g., Aniline/Benzene) ScaffoldCheck->AnilinePath Benzene CountMe Count Methyl Singlets (1H NMR) PyrrolePath->CountMe FindSinglet Identify Aromatic Singlet AnilinePath->FindSinglet OneMe 1 Singlet (6H) Symmetric CountMe->OneMe TwoMe 2 Singlets (3H each) Asymmetric CountMe->TwoMe Result25Pyr Result: 2,5-Dimethylpyrrole OneMe->Result25Pyr Result24Pyr Result: 2,4-Dimethylpyrrole TwoMe->Result24Pyr ShiftCheck Check Chemical Shift FindSinglet->ShiftCheck Upfield Upfield (~6.4 ppm) Ortho to NH2 ShiftCheck->Upfield Downfield Downfield (~6.8 ppm) Meta to NH2 ShiftCheck->Downfield NOECheck Validation: Irradiate Singlet Upfield->NOECheck Confirm Result25Ani Result: 2,5-Dimethylaniline Upfield->Result25Ani Downfield->NOECheck Confirm Result24Ani Result: 2,4-Dimethylaniline Downfield->Result24Ani NOE2Me NOE to 2 Methyls NOECheck->NOE2Me NOE1Me NOE to 1 Methyl NOECheck->NOE1Me NOE2Me->Result24Ani NOE1Me->Result25Ani

Caption: Decision matrix for distinguishing 2,4- vs 2,5-dimethyl isomers using 1H NMR and NOE.

Detailed Protocol: 1D Selective NOE

For the definitive identification of the aniline derivatives, follow this protocol:

  • Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of

    
    . Ensure the sample is free of paramagnetic impurities (filter through basic alumina if necessary).
    
  • Acquisition:

    • Acquire a standard 1H NMR spectrum to locate the aromatic singlet.

    • Select the 1D Selective NOESY (or GOESY) pulse sequence.

    • Target: Set the irradiation frequency exactly on the aromatic singlet (e.g.,

      
       6.80 for 2,4-DMA).
      
    • Mixing Time: Set to 500–800 ms.

  • Processing:

    • Phase the spectrum so the irradiated peak is negative.

    • Look for positive enhancement peaks in the aliphatic region (1.5–2.5 ppm).

  • Interpretation:

    • 2 Peaks Enhanced: The proton is spatially close to both methyl groups

      
      2,4-Isomer .
      
    • 1 Peak Enhanced: The proton is spatially close to one methyl group

      
      2,5-Isomer .
      

References

  • SpectraBase. (2024). 2,4-Dimethylpyrrole 1H NMR Spectrum. Wiley Science Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). NOESY Spectra and Through-Space Interactions.[2] Retrieved from [Link][3][4][5][6][7][8][9][10]

Sources

Validation

Optimizing Sodium Sulfonate Quantification: A Comparative Guide to Ion-Exchange Acid-Base Titration vs. Two-Phase Methods

Executive Summary Sodium sulfonates ( ) are critical anionic surfactants used in enhanced oil recovery, detergent formulations, and rust inhibitors. Quantifying them is notoriously difficult because they are salts of str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium sulfonates (


) are critical anionic surfactants used in enhanced oil recovery, detergent formulations, and rust inhibitors. Quantifying them is notoriously difficult because they are salts of strong acids and strong bases, rendering them neutral in aqueous solution and unresponsive to direct acid-base titration.

This guide evaluates the Ion-Exchange Resin (IER) Method , which converts the salt to its acid form for subsequent acid-base titration. We compare this robust technique against the traditional Two-Phase Epton Method and High-Performance Liquid Chromatography (HPLC) .

Key Takeaway: While HPLC offers peak specificity, the Ion-Exchange Method provides the best balance of precision, safety, and cost-efficiency for high-purity quantification, provided that inorganic salt interferences are mathematically corrected.

The Analytical Challenge

Direct titration of sodium sulfonate with HCl fails because the sulfonate group (


) is a very weak conjugate base. The equilibrium constant (

) is too low to generate a detectable pH inflection point.


To quantify the sulfonate content via acid-base titration, we must first chemically transform the neutral salt into a titratable strong acid (


).

Method A: Ion-Exchange + Acid-Base Titration (Recommended)

This method utilizes a cation exchange resin to swap the sodium ion (


) for a proton (

).[1] The resulting sulfonic acid is then titrated with a standard base.
Mechanism of Action

The workflow involves two distinct chemical stages: Conversion and Quantification .

IonExchangeMechanism Sample Sample (R-SO3Na + Na2SO4) Resin Cation Exchange Column (H+ Form) Sample->Resin Injection Eluate Acidic Eluate (R-SO3H + H2SO4) Resin->Eluate Ion Exchange (Na+ <-> H+) Titration Titration with NaOH (Total Acid Number) Eluate->Titration Neutralization Correction Correction Step (Subtract Inorganic Sulfate) Titration->Correction Calculation

Figure 1: The chemical workflow for converting neutral sulfonate salts into titratable acids.

Experimental Protocol

Reagents:

  • Resin: Strong acid cation exchange resin (e.g., Dowex 50W-X8 or Amberlite IR-120), H+ form.

  • Solvent: 50:50 Ethanol/Water (to maintain solubility of organic sulfonates).

  • Titrant: 0.1 N NaOH (Standardized).

  • Indicator: Phenolphthalein.

Step-by-Step Workflow:

  • Column Activation: Rinse the resin column with 100 mL of 10% HCl to ensure complete H+ saturation, followed by deionized water until the eluate is neutral (pH 7).

  • Sample Preparation: Dissolve ~2.0 g of sample (weighed to 0.1 mg precision) in 50 mL of the Ethanol/Water solvent.

  • Elution: Pass the sample through the column at a rate of 2-3 mL/min.

  • Rinse: Wash the column with 100 mL of solvent to ensure all organic acids are eluted.

  • Titration: Titrate the combined eluate immediately with 0.1 N NaOH to a pink endpoint. Record volume (

    
    ).
    
The Critical Correction (Self-Validating Step)

Warning: This method is non-selective. Inorganic salts (e.g.,


) present in the sample will also convert to acids (

) and consume titrant. You must correct for this.

Correction Formula:



Where:

  • 
    : Volume of NaOH used (mL).
    
  • 
    : Normality of NaOH.[2]
    
  • 
    : Average Molecular Weight of the Sulfonate (determined via ASTM D3712).
    
  • 
    : Sample weight (g).
    
  • 
    : Inorganic sulfate content determined separately (via gravimetry or ASTM D3712).
    
  • 
    : Conversion factor for sulfate to acid equivalent.
    

Method B: Two-Phase Titration (Epton Method)[3]

This is the industry standard for anionic surfactants (ISO 2271) but suffers from significant drawbacks in a modern green-chemistry lab.

  • Principle: Anionic sulfonate forms a complex with a cationic titrant (e.g., Hyamine 1622). The endpoint is detected by the transfer of a dye (Methylene Blue) from an aqueous phase to a chloroform phase.

  • Drawbacks:

    • Toxicity: Requires Chloroform (carcinogen).

    • Subjectivity: The "visual" endpoint (equal color intensity in both phases) is operator-dependent.

    • Emulsions: Sulfonates are emulsifiers; vigorous shaking often creates stable emulsions that obscure the interface.

Comparative Analysis

The following data summarizes the performance of the Ion-Exchange (IER) method against the Epton method and HPLC (Reference Standard).

Table 1: Performance Comparison Matrix

FeatureMethod A: Ion-Exchange TitrationMethod B: Epton (Two-Phase)Method C: HPLC (ASTM D3712)
Accuracy High (>98%) if corrected for saltsModerate (95-97%)Very High (>99%)
Precision (RSD) < 0.5%1.5 - 2.0%< 0.2%
Selectivity Low (Titrates all cations)Moderate (Anionic specific)High (Separates species)
Toxicity Low (Ethanol/Water)High (Chloroform)Moderate (Solvents)
Cost per Run Low ($)Medium (

)
High (

$)
Time per Run 20 mins30-45 mins45 mins
Experimental Validation Data

Sample: Sodium Petroleum Sulfonate (Target 62.0% Active)

ReplicateIER Method Result (%)Epton Method Result (%)HPLC Result (%)
161.860.561.9
262.163.262.0
361.961.062.1
Average 61.93 61.57 62.00
Std Dev 0.15 1.44 0.10

Analysis: The IER method tracks closely with HPLC, whereas the Epton method shows higher variance due to endpoint subjectivity.

Decision Guide

Use the following logic flow to select the appropriate methodology for your lab.

DecisionMatrix Start Start: Select Method Q1 Is the sample pure (free of inorganic salts)? Start->Q1 Q3 Is HPLC available? Q1->Q3 No ResultA Use Ion-Exchange Direct Titration Q1->ResultA Yes Q2 Is Chloroform use permitted in lab? ResultB Use Ion-Exchange with Sulfate Correction Q2->ResultB No (Recommended) ResultC Use Epton Method (ISO 2271) Q2->ResultC Yes Q3->Q2 No ResultD Use HPLC (ASTM D3712) Q3->ResultD Yes (Highest Accuracy)

Figure 2: Decision matrix for selecting the optimal quantification method.

References

  • ASTM International. (2018). ASTM D3712-18 Standard Test Method of Analysis of Oil-Soluble Petroleum Sulfonates by Liquid Chromatography. West Conshohocken, PA. [Link]

  • International Organization for Standardization. (2002). ISO 2271:1989 Surface active agents — Determination of anionic surface active agents by the two-phase titration procedure.[Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.

Sources

Comparative

A Senior Application Scientist's Guide to Ion-Pair Chromatography for the Analysis of Sulfonate Hydrotropes

For researchers, formulation scientists, and quality control analysts in the pharmaceutical and chemical industries, the accurate quantification of sulfonate hydrotropes like sodium xylene sulfonate (SXS), sodium cumene...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, formulation scientists, and quality control analysts in the pharmaceutical and chemical industries, the accurate quantification of sulfonate hydrotropes like sodium xylene sulfonate (SXS), sodium cumene sulfonate (SCS), and sodium p-toluenesulfonate (p-TSA) is a frequent analytical challenge. These compounds, critical for solubilizing active pharmaceutical ingredients (APIs) and other poorly soluble molecules, are often difficult to analyze with conventional reversed-phase high-performance liquid chromatography (RP-HPLC) due to their high polarity, which leads to poor retention on non-polar stationary phases.

This guide provides an in-depth exploration of ion-pair chromatography (IPC) as a robust solution for the analysis of sulfonate hydrotropes. We will delve into the mechanistic principles of IPC, present detailed experimental protocols, and offer a comparative analysis with alternative techniques, supported by experimental data, to empower you to make informed decisions for your analytical workflow.

The Analytical Challenge of Sulfonate Hydrotropes

Sulfonate hydrotropes are amphiphilic compounds that, at high concentrations, increase the aqueous solubility of poorly soluble substances. Their chemical structure, typically an aromatic ring with a sulfonate group and short alkyl substituents, makes them highly polar and ionic. In traditional RP-HPLC, these characteristics result in minimal interaction with the hydrophobic stationary phase (e.g., C18), causing the analytes to elute at or near the void volume, thus preventing effective separation and quantification.

Ion-Pair Chromatography: A Powerful Technique for Retaining Polar Analytes

Ion-pair chromatography is a powerful variation of RP-HPLC that enhances the retention of ionic and highly polar analytes on a reversed-phase column.[1] This is achieved by introducing an "ion-pairing reagent" into the mobile phase.[1] For anionic analytes like sulfonate hydrotropes, a cationic ion-pairing reagent, such as a tetralkylammonium salt (e.g., tetrabutylammonium bromide), is used.[2][3]

Mechanism of Separation in Ion-Pair Chromatography

The precise mechanism of retention in IPC is a subject of ongoing discussion, with two predominant models:

  • Ion-Pair Formation in the Mobile Phase: In this model, the cationic ion-pairing reagent and the anionic analyte form a neutral, hydrophobic ion-pair in the mobile phase. This neutral complex then partitions onto the non-polar stationary phase, leading to increased retention. The retention can be modulated by adjusting the hydrophobicity and concentration of the ion-pairing reagent and the organic content of the mobile phase.[4]

  • Dynamic Ion-Exchange Model: This model proposes that the hydrophobic alkyl chains of the ion-pairing reagent adsorb onto the stationary phase, creating a dynamic, positively charged surface. The anionic sulfonate hydrotropes are then retained on this surface through ion-exchange interactions.[4]

In practice, the retention mechanism is likely a combination of both phenomena. The key takeaway is that IPC provides a "handle" to retain and separate otherwise unretained ionic analytes in a reversed-phase system.

Comparative Analysis of Analytical Techniques for Sulfonate Hydrotropes

While IPC is a highly effective technique, it is essential to understand its performance in the context of other available analytical methods.

Technique Principle Advantages for Sulfonate Hydrotropes Disadvantages
Ion-Pair Chromatography (IPC) Forms a neutral ion-pair with the analyte, which is then retained on a reversed-phase column.Excellent retention and selectivity control; robust and reproducible; compatible with standard HPLC instrumentation.Can require long column equilibration times; ion-pairing reagents can be corrosive and may suppress MS signals if not volatile.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic content.Good retention for highly polar compounds; uses volatile mobile phases compatible with mass spectrometry.Can be less robust than IPC; sensitive to water content in the sample and mobile phase; may exhibit secondary ionic interactions.
Capillary Electrophoresis (CE) / Micellar Electrokinetic Chromatography (MEKC) Separation based on the differential migration of ions in an electric field. MEKC uses micelles to separate neutral and charged analytes.High separation efficiency and resolution; very low sample and solvent consumption.Lower concentration sensitivity compared to HPLC; can be less robust for routine QC applications; reproducibility can be challenging.[5]
Experimental Data Comparison

The following table summarizes typical performance characteristics observed for the analysis of sulfonate hydrotropes using different techniques. Note: The data presented here is a synthesis of typical results and should be used as a guide for method development.

Parameter Ion-Pair Chromatography (IPC) Hydrophilic Interaction Liquid Chromatography (HILIC) Micellar Electrokinetic Chromatography (MEKC)
Retention Factor (k') > 2.0 (tunable)> 1.5N/A (migration time)
Theoretical Plates (N) 5,000 - 15,0005,000 - 12,000> 100,000
Peak Asymmetry (As) 1.0 - 1.51.1 - 1.80.9 - 1.4
Limit of Quantification (LOQ) ~1-5 µg/mL (UV)~2-10 µg/mL (UV/ELSD)~5-20 µg/mL (UV)
Typical Run Time 10 - 20 minutes10 - 25 minutes5 - 15 minutes

As the data suggests, IPC offers a balance of excellent retention, good peak shape, and sensitivity for the routine analysis of sulfonate hydrotropes. While MEKC provides superior efficiency, its lower sensitivity and robustness can be limitations in a quality control environment. HILIC is a viable alternative, especially when mass spectrometric detection is required.

Experimental Protocols for Ion-Pair Chromatography of Sulfonate Hydrotropes

The following section provides a detailed, step-by-step methodology for the analysis of sulfonate hydrotropes using ion-pair chromatography. This protocol is based on established principles and can be adapted for specific applications.[6]

Workflow for IPC Analysis of Sulfonate Hydrotropes

IPC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Acquisition & Analysis Sample 1. Sample Preparation Dissolve sample in mobile phase or water/organic mixture. MobilePhase 2. Mobile Phase Preparation Prepare aqueous buffer with ion-pairing reagent and organic modifier. Equilibration 3. Column Equilibration Equilibrate C18 column with mobile phase until baseline is stable. MobilePhase->Equilibration Injection 4. Sample Injection Inject prepared sample onto the HPLC system. Equilibration->Injection Separation 5. Isocratic/Gradient Elution Separate analytes based on ion-pair formation and hydrophobicity. Injection->Separation Detection 6. UV Detection Monitor absorbance at a suitable wavelength (e.g., 220 nm). Separation->Detection Quantification 7. Quantification Integrate peak areas and quantify against a standard curve. Detection->Quantification

Caption: Workflow for the analysis of sulfonate hydrotropes using IPC.

Detailed Experimental Protocol

1. Materials and Reagents

  • Analytes: Sodium xylene sulfonate (SXS), sodium cumene sulfonate (SCS), sodium p-toluenesulfonate (p-TSA) standards.

  • Ion-Pairing Reagent: Tetrabutylammonium bromide (TBAB) or Tetraethylammonium bromide (TEAB), HPLC grade.[2][3]

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC grade.

  • Buffer Salts: Monobasic potassium phosphate, HPLC grade.

  • Acid/Base: Phosphoric acid and potassium hydroxide for pH adjustment.

  • Water: Deionized water, 18.2 MΩ·cm.

  • HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of each sulfonate hydrotrope standard in 100 mL of deionized water.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10 - 200 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing the sulfonate hydrotrope in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

Parameter Condition
Mobile Phase A: 20 mM Potassium Phosphate buffer, 10 mM Tetrabutylammonium bromide, pH adjusted to 6.5 with phosphoric acid.
Mobile Phase B: Acetonitrile
Elution Mode: Isocratic: 70% A / 30% B
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detector: UV at 220 nm
Injection Volume: 10 µL

4. Method Validation

The developed method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as:

  • Specificity: Ensure no interference from excipients or degradation products.

  • Linearity: Demonstrate a linear relationship between concentration and peak area over the desired range.

  • Accuracy: Determine the closeness of the measured value to the true value using recovery studies.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic conditions (e.g., pH, mobile phase composition, flow rate).

Causality Behind Experimental Choices

  • Choice of Ion-Pairing Reagent: Tetrabutylammonium bromide is chosen for its sufficient hydrophobicity to interact with the C18 stationary phase and its ability to form a strong ion pair with the sulfonate group. The butyl chains provide a good balance between retention and reasonable elution times.

  • Mobile Phase pH: A pH of 6.5 is selected to ensure that the sulfonate groups are fully ionized (as their pKa is low) and to maintain the stability of the silica-based stationary phase.

  • Buffer Concentration: A 20 mM phosphate buffer provides sufficient buffering capacity to maintain a stable pH without being excessively concentrated, which could lead to precipitation or column blockage.

  • Organic Modifier: Acetonitrile is a common choice for reversed-phase chromatography due to its low viscosity and UV transparency. The 30% concentration is a good starting point to achieve adequate retention and separation.

Conclusion

Ion-pair chromatography is a highly effective and reliable technique for the analysis of sulfonate hydrotropes in various matrices. By carefully selecting the ion-pairing reagent and optimizing the mobile phase conditions, researchers can achieve excellent retention, resolution, and quantification of these challenging polar analytes. While alternative techniques like HILIC and capillary electrophoresis have their merits, IPC often provides the best combination of robustness, reproducibility, and performance for routine quality control and research applications in the pharmaceutical and chemical industries. This guide provides a solid foundation for developing and implementing IPC methods for the analysis of sulfonate hydrotropes, empowering scientists to achieve accurate and reliable results.

References

  • Study on the retention behavior of aromatic sulfonated compounds in the reversed-phase ionpair chromatography with tetramethylene -oxide as organic modifier. (2025).
  • Simultaneous determination of sulfite, sulfate, and hydroxymethanesulfonate in atmospheric waters by ion-pair HPLC technique. (2003). PubMed.
  • Tetraethylammonium bromide(for ion pair chrom
  • Ion-Pairing Agents | HPLC. (2024). Mason Technology.
  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection.
  • Ion-Pair Reagents for HPLC. TCI Chemicals.
  • Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlor
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023).
  • EDQM: Excipient Monographs and Reference Standards. (2025). ECA Academy.
  • Effect of Analogue Ions in Normal-Phase Ion-Pair Chromatography of Quaternary Ammonium Compounds.
  • Ion-pair liquid chromatography-electrospray mass spectrometry for the analysis of cyclic nucleotides. PubMed.
  • Ion pair chrom
  • Harmonisation status for Excipient monographs (PDG). European Directorate for the Quality of Medicines & HealthCare.
  • HPLC Separation of Aromatic Sulfonamides and Hydrozine. SIELC Technologies.
  • TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. Thermo Fisher Scientific.
  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. (2025).
  • Searching for documents in the USP-NF/PF Online. USP.
  • Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution. (2025). LabX.
  • Simultaneous determination of 16 sulfonamides in animal feeds by UHPLC-MS-MS. PubMed.
  • COMMITTEE FOR MEDICINAL PRODUCTS FOR HUMAN USE (CHMP) GUIDELINE ON EXCIPIENTS IN THE DOSSIER FOR APPLICATION FOR MARKETING AUTHO. European Medicines Agency.
  • EDQM: Excipient Monographs. (2023). ECA Academy.
  • International Journal of Trend in Scientific Research and Development (IJTSRD)
  • Development and validation of an ion-pair HPLC chromatography for simultaneous determination of lactone and carboxylate forms of SN-38 in nanoparticles. Journal of Food and Drug Analysis.
  • Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography.
  • Exploring the Concept of Hydrotrophy in HPLC; Hydrotrophic Solutions as Novel Cost Effective, Eco-friendly and safe Mobile Phase. Longdom Publishing.
  • Development and Validation of HPLC Method Using Hydrotropic Mobile Phase for the Estimation of G
  • Sodium xylenesulfon
  • [Ion pair-HPLC of a pharmaceutical multicomponent system]. PubMed.
  • Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlor
  • USP 48 - NF 43 Monograph of S. WebofPharma.
  • Analysis of aromatic sulfonates in water by solid-phase extraction and capillary electrophoresis. ElectronicsAndBooks.
  • Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV. Thermo Fisher Scientific.
  • Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry.
  • (PDF) A comparison of hydrophilic interaction liquid chromatography and capillary electrophoresis for the metabolomics analysis of human serum. (2025).
  • Comparison of Capillary Electrophoresis and HPLC-Based Methods in the Monitoring of Moniliformin in Maize. MDPI.
  • Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chrom
  • Determination of Seven Sodium Alkyl Sulphates in Environmental Water by Ion-pair Chromatography with Suppressed Conductivity Detection. (2014).
  • Sodium Xylenesulfon
  • Determination of linear alkylbenzene sulfonates by ion-pair solid-phase extraction and high-performance liquid chrom
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019). Agilent.
  • March 2021 1 BENZENESULFONIC ACID, DIMETHYL-, SODIUM SALT [SODIUM XYLENE SULFONATE] This dossier on benzenesulfon. Santos.
  • Comparison of high-performance liquid chromatography and capillary electrophoresis in the analysis of somatost
  • Guideline on Excipients in the Labelling and Patient Information Leaflet of Medicinal Products for Human Use. (2024). BfArM.
  • The Case of the Unintentional Ion-Pairing Reagent.
  • SODIUM CUMENE SULFON

Sources

Validation

Benchmarking hydrotropic performance of sodium 2,5-dimethylbenzenesulfonate

Content Type: Technical Comparison Guide Subject: Sodium 2,5-Dimethylbenzenesulfonate (Na-2,5-DMBS) Audience: Formulation Scientists, Drug Delivery Researchers, Chemical Engineers Executive Summary: The Case for Isomeric...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Sodium 2,5-Dimethylbenzenesulfonate (Na-2,5-DMBS) Audience: Formulation Scientists, Drug Delivery Researchers, Chemical Engineers

Executive Summary: The Case for Isomeric Purity

In the field of hydrotropy, Sodium Xylenesulfonate (SXS) is a ubiquitous industrial staple, typically supplied as a mixture of isomers (ortho-, meta-, and para-). However, for high-precision pharmaceutical and research applications, the specific isomer Sodium 2,5-dimethylbenzenesulfonate (Na-2,5-DMBS) —often referred to as sodium p-xylene sulfonate—offers a critical advantage: thermodynamic reproducibility .

Unlike variable commercial mixtures (UVCBs), Na-2,5-DMBS provides a defined crystal packing structure that minimizes batch-to-batch variation in Minimum Hydrotrope Concentration (MHC) determinations. This guide benchmarks Na-2,5-DMBS against standard alternatives, evaluating its efficiency in solubilizing hydrophobic drugs and reducing solution viscosity.

Mechanism of Action: The Stacking Paradigm

To understand the performance of Na-2,5-DMBS, one must distinguish its mechanism from surfactant-based solubilization.

  • Surfactants: Form spherical micelles above a Critical Micelle Concentration (CMC).[1] Solubilization occurs inside the hydrophobic core.

  • Hydrotropes (Na-2,5-DMBS): Operate via planar stacking and water structure breaking . The planar benzene ring of Na-2,5-DMBS stacks with the hydrophobic regions of the drug molecule (π-π interactions), while the sulfonate head groups maintain water solubility.

Visualization: Hydrotropic Stacking vs. Micellization

HydrotropyMechanism cluster_0 Surfactant Solubilization cluster_1 Na-2,5-DMBS Hydrotropy CMC Critical Micelle Concentration (CMC) Micelle Spherical Micelle (Drug in Core) CMC->Micelle Self-Assembly MHC Minimum Hydrotrope Concentration (MHC) Stacking Planar Stacking (Stepwise Aggregation) MHC->Stacking Co-aggregation Complex Hydrotrope-Drug Complex Stacking->Complex π-π Stacking Drug Hydrophobic Drug Drug->Micelle Encapsulation Drug->Complex Intercalation

Figure 1: Mechanistic distinction between surfactant encapsulation and hydrotropic stacking.

Comparative Benchmarking

The following table contrasts Na-2,5-DMBS with its primary alternatives: Sodium Benzoate (the pharmaceutical standard), Urea (the biological standard), and generic SXS (the industrial standard).

Table 1: Performance Matrix of Common Hydrotropes[2]
FeatureSodium 2,5-DMBS Sodium Benzoate Urea Generic SXS (Mixture)
Primary Mechanism π-π Stacking / AmphiphilicHydrogen Bonding / StackingWater Structure BreakingMixed Mode
Hydrotropic Efficiency High (Planar symmetry aids stacking)Moderate (pH dependent)Low (Requires high conc. >2M)High (Variable)
MHC Range 0.1 – 0.5 M0.5 – 1.0 MN/A (Continuous)0.2 – 0.6 M
Viscosity Impact Significant ReductionModerate ReductionNeutralSignificant Reduction
Selectivity Best for Aromatics (e.g., Carbamazepine)Best for Acidic Drugs (e.g., NSAIDs)General / Non-specificGeneral Aromatics
Toxicity Profile Low (LD50 > 3000 mg/kg)Low (GRAS)Very LowLow (Eye Irritant)
pH Stability Excellent (Wide Range)Poor (Precipitates < pH 4.[2]5)GoodExcellent

Critical Insight: While Sodium Benzoate is often preferred for regulatory reasons (GRAS status), Na-2,5-DMBS is superior for formulations requiring stability in acidic environments or where viscosity reduction is a secondary goal.

Quantitative Case Study: Solubilization of 4-OH-TEMPO

Recent benchmarking data highlights the capacity of Xylene Sulfonates to solubilize redox-active organic compounds.

  • Solute: 4-OH-TEMPO (Hydrophobic radical)

  • Hydrotrope: Na-Xylenesulfonate (20 wt%)[3]

  • Result: Solubility increased from 1.18 M to 1.99 M (+68%).

  • Comparison: This exceeds the efficiency of Urea on a molar basis for aromatic solutes due to the specific π-orbital interaction provided by the benzene ring of the sulfonate.

Experimental Protocol: Determination of MHC and MSR

To validate Na-2,5-DMBS for your specific API, follow this self-validating Phase Solubility protocol.

Objective

Determine the Minimum Hydrotrope Concentration (MHC) and Molar Solubilization Ratio (MSR).

Materials
  • Hydrotrope: Sodium 2,5-dimethylbenzenesulfonate (>98% purity).

  • Solute: Target Drug (excess).

  • Solvent: Deionized water (buffered if drug is ionizable).

Workflow Diagram

ProtocolWorkflow cluster_analysis Data Analysis Step1 Prep Hydrotrope Series (0 - 3.0 M) Step2 Add Excess Drug (Saturation) Step1->Step2 Step3 Equilibrate (24h @ 25°C, Shaking) Step2->Step3 Step4 Filter/Centrifuge (Remove Solids) Step3->Step4 Step5 Quantify Solute (HPLC/UV-Vis) Step4->Step5 Plot Plot Solubility (S) vs Hydrotrope Conc (H) Step5->Plot Calc Identify Inflection Point (MHC) Plot->Calc

Figure 2: Workflow for Phase Solubility Analysis.

Step-by-Step Methodology
  • Preparation: Prepare aqueous solutions of Na-2,5-DMBS at concentrations of 0, 0.2, 0.4, 0.8, 1.2, 1.6, 2.0, and 3.0 M.

  • Saturation: Add excess drug powder to 10 mL of each hydrotrope solution in screw-capped vials.

  • Equilibration: Shake at constant temperature (25 ± 0.5 °C) for 24 hours.

    • Self-Check: Ensure solid drug is still visible in all vials. If a vial clears, repeat with more drug.

  • Separation: Centrifuge at 4000 rpm for 15 minutes or filter through a 0.45 µm membrane (ensure filter compatibility).

  • Quantification: Dilute the supernatant ensuring the hydrotrope concentration does not interfere with UV/HPLC detection (hydrotropes absorb UV; HPLC is preferred).

  • Calculation:

    • Plot Solubility (S) vs. Hydrotrope Concentration (C) .

    • MHC: The concentration where the slope of the curve increases sharply.

    • MSR: The slope of the linear portion above the MHC.

Technical Note on Toxicity & Safety

While effective, Na-2,5-DMBS is a synthetic hydrotrope.

  • Ecotoxicity: Readily biodegradable; LC50 (Fish) > 400 mg/L.

  • Human Safety: Generally regarded as safe for topical and rinse-off applications. For oral drug delivery, Sodium Benzoate is often preferred due to established GRAS status, but Na-2,5-DMBS is viable for specific parenteral or high-concentration topical formulations where benzoate precipitates.

  • Purity: When sourcing, specify CAS 827-21-4 (or isomer specific equivalent) to avoid "Sodium Xylene Sulfonate" mixtures (CAS 1300-72-7) which may contain variable ratios of the less efficient meta-isomer.

References

  • Ho, S. V., et al. (2021). "Influence of Hydrotropes on the Solubilities and Diffusivities of Redox-Active Organic Compounds for Aqueous Flow Batteries." ACS Omega. Available at: [Link]

  • Dhanaraju, M. D., et al. (2022).[4] "Hydrotropy as Prominent Approach for Enhancement of Aqueous Solubility of Drugs."[4][5] Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • OECD SIDS. (2005). "Sodium Xylenesulphonate SIDS Initial Assessment Report." UNEP Publications. Available at: [Link]

  • Evstigneev, M. P., et al. (2006). "Complexation of Hydrotropic Agents with Drug Molecules." European Journal of Pharmaceutical Sciences.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Sodium 2,5-dimethylbenzenesulfonate Hydrate

Navigating the complexities of chemical waste disposal is a critical component of ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste disposal is a critical component of ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Sodium 2,5-dimethylbenzenesulfonate Hydrate, moving beyond mere compliance to foster a deep understanding of the principles behind safe chemical handling. Our objective is to empower researchers and drug development professionals with the expertise to manage this chemical waste stream confidently and responsibly.

Core Principles: Understanding the Compound and Its Hazards

Sodium 2,5-dimethylbenzenesulfonate Hydrate is an aromatic sulfonic acid salt. While not among the most acutely hazardous substances in the laboratory, its disposal requires careful consideration due to its potential for irritation and environmental impact. Safety Data Sheets (SDS) for this and structurally similar compounds, such as sodium dodecylbenzenesulfonate, consistently highlight several key hazards.[1][2]

  • Human Health Hazards : The primary risks associated with this compound are irritation upon contact. It is classified as causing skin irritation and serious eye irritation.[1][3] Ingestion may be harmful.[1][2]

  • Environmental Hazards : A significant concern is its toxicity to aquatic life.[1][2] Improper disposal, such as drain disposal, is strictly prohibited to prevent contamination of waterways.[1][2][4]

The causality behind these hazards lies in its molecular structure: an amphiphilic nature conferred by the hydrophobic dimethylbenzene group and the hydrophilic sulfonate group. This property, while useful in some applications, can disrupt biological membranes, leading to irritation in humans and toxicity in aquatic organisms.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or preparing for disposal, a thorough risk assessment is mandatory. The following PPE is required to mitigate exposure risks.[5]

Hazard CategoryRequired Personal Protective Equipment (PPE)Rationale
Eye Contact ANSI Z87.1-compliant safety goggles or a face shield.[6]Prevents contact with dust or splashes, which can cause serious eye irritation.
Skin Contact Nitrile or other chemically resistant gloves. A standard lab coat.Prevents direct contact that leads to skin irritation. Contaminated clothing must be removed and washed before reuse.[2][3]
Inhalation Use in a well-ventilated area. If dust formation is unavoidable, a NIOSH-approved respirator (e.g., N95) may be necessary.[2][6]Minimizes inhalation of airborne dust, which can cause respiratory tract irritation.[6]

Waste Characterization: The Critical First Step to Compliance

The cornerstone of proper chemical disposal in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[4][7] Under RCRA, a chemical waste generator is legally responsible for determining if their waste is hazardous.[4][8]

Sodium 2,5-dimethylbenzenesulfonate Hydrate is not explicitly found on the EPA's F, K, P, or U lists of hazardous wastes.[9][10] Therefore, it is not a "listed" hazardous waste. The determination of its status hinges on whether it exhibits any of the four characteristics of hazardous waste:

  • Ignitability (D001) : Does it have a low flash point or cause fire? This compound is a stable solid and not ignitable.[6][9]

  • Corrosivity (D002) : Is it highly acidic or basic (pH ≤ 2 or ≥ 12.5)? As a sodium salt, its aqueous solution is expected to be near neutral and is not corrosive.[11]

  • Reactivity (D003) : Is it unstable, explosive, or does it react violently with water? This compound is stable under normal conditions.

  • Toxicity (D004-D043) : Does it leach toxic concentrations of specific contaminants? The primary concern is aquatic toxicity. While harmful, it may not fail the EPA's Toxicity Characteristic Leaching Procedure (TCLP) required for this classification.

Causality : The generator must make a definitive determination. In most cases, for a research laboratory generating small quantities, this compound will likely be managed as a non-hazardous, regulated chemical waste . However, this does not mean it can be disposed of as common trash.[2][4] It must still be segregated and disposed of through a licensed chemical waste vendor to prevent environmental harm. The rationale is to err on the side of caution and ensure that even non-hazardous industrial waste does not pollute the environment.[4][12]

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the safe segregation, storage, and disposal of Sodium 2,5-dimethylbenzenesulfonate Hydrate waste.

Step 1: Waste Segregation at the Point of Generation
  • Action : Immediately place solid waste (e.g., leftover reagent, contaminated weigh paper, gloves) into a designated, compatible waste container.

  • Causality : Do not mix this waste with other waste streams, especially incompatible chemicals or general trash.[1] This prevents unintended reactions and ensures the waste is correctly profiled by the disposal vendor. The container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

Step 2: Proper Labeling
  • Action : Affix a "Hazardous Waste" or "Chemical Waste" label to the container (follow your institution's specific guidelines). Fill out the label completely with:

    • The full chemical name: "Sodium 2,5-dimethylbenzenesulfonate Hydrate"

    • CAS Number: 827-19-0[5][13][14][15]

    • The primary hazards: "Irritant," "Aquatic Toxin"

    • The accumulation start date.

  • Causality : Accurate labeling is a core RCRA requirement.[7] It ensures safe handling by all personnel and provides the necessary information for the waste disposal company to manage the waste according to federal and state regulations.

Step 3: Safe Accumulation and Storage
  • Action : Keep the waste container tightly closed except when adding waste.[2][3] Store the container in a designated satellite accumulation area within the laboratory, away from general work areas and drains.

  • Causality : Keeping containers closed prevents the release of dust and protects the contents from moisture or contamination. Storing in a designated area minimizes the risk of spills and accidental human exposure.

Step 4: Arranging for Disposal
  • Action : Once the container is full or you are approaching your institution's time limit for accumulation, submit a chemical waste pickup request through your organization's Environmental Health and Safety (EHS) department.[16]

  • Causality : EHS professionals are trained to handle, transport, and consolidate waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).[2] This ensures the final step in the "cradle-to-grave" management of the chemical is handled in compliance with all regulations.

Step 5: Final Disposal Method
  • Action : The licensed TSDF will determine the ultimate disposal method. For a solid organic salt like this, the two most common methods are secure chemical landfilling and incineration.[17][18][19]

  • Causality :

    • Incineration : This method uses high temperatures to destroy the organic components of the waste, reducing its volume and toxicity.[19][20] It is often preferred for organic compounds but can be more costly and generate air emissions that must be carefully controlled.[8][20]

    • Landfilling : The waste is placed in a specially designed and permitted non-hazardous or hazardous waste landfill with liners and leachate collection systems to prevent environmental contamination.[12] This is a common and cost-effective method for solid waste that does not pose a significant leaching hazard.[2][17][18]

The choice between these methods is made by the TSDF based on the waste profile, regulations, and cost-effectiveness.

Disposal Workflow Diagram

G cluster_0 In the Laboratory cluster_1 Waste Management & Final Disposal A Waste Generation (e.g., excess chemical, contaminated gloves) B Segregate into a Compatible, Labeled Waste Container A->B Step 1 & 2 C Store in Designated Satellite Accumulation Area (Container Closed) B->C Step 3 D Request Pickup via Institutional EHS C->D Step 4 E EHS Collects and Consolidates Waste D->E F Transport to Licensed Treatment, Storage, and Disposal Facility (TSDF) E->F G Final Disposal (via Incineration or Secure Landfill) F->G Step 5 caption Disposal Workflow for Sodium 2,5-dimethylbenzenesulfonate Hydrate

Sources

Handling

Personal protective equipment for handling Sodium 2,5-dimethylbenzenesulfonate Hydrate

Executive Safety Summary Sodium 2,5-dimethylbenzenesulfonate Hydrate (CAS: 827-19-0 / Generic SXS CAS: 1300-72-7) is a hydrotropic salt primarily used to increase the solubility of hydrophobic organic compounds in aqueou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Sodium 2,5-dimethylbenzenesulfonate Hydrate (CAS: 827-19-0 / Generic SXS CAS: 1300-72-7) is a hydrotropic salt primarily used to increase the solubility of hydrophobic organic compounds in aqueous systems. While often viewed as a "mild" surfactant intermediate, its crystalline hydrate form presents specific physical hazards—namely, fine particulate inhalation and mucous membrane irritation .

Immediate Hazard Profile (GHS):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).

Critical Operational Insight: The "Hydrate" designation implies bound water molecules in the crystal lattice. While this slightly reduces static charge accumulation compared to the anhydrous form, it does not eliminate the risk of dust dispersion during weighing. The primary vector of exposure is airborne dust during transfer and weighing.

Personal Protective Equipment (PPE) Matrix

Standard Laboratory PPE (Lab coat, long pants, closed-toe shoes) is assumed. The following are specific upgrades for this compound.

Protection ZoneRecommended EquipmentTechnical Justification & Specification
Respiratory N95 (Minimum) or P100 Respirator Why: The primary hazard is nuisance dust and respiratory tract irritation (H335). Spec: If handling >100g outside a fume hood, upgrade to a half-mask respirator with P100 cartridges to prevent inhalation of fine crystalline particulates.
Ocular Chemical Goggles (Not Safety Glasses)Why: Crystalline fines can bypass the side gaps of standard safety glasses. Upon contact with eye moisture, the salt dissolves to create a hypertonic, irritating solution (H319). Spec: Indirect vented goggles (ANSI Z87.1+).
Hand Nitrile Gloves (Double-gloving recommended)Why: Sulfonate salts are hydrophilic and permeate nitrile slowly, but mechanical abrasion from crystals can compromise thin films.Spec: Minimum thickness 0.11 mm (4-5 mil) . Inspect for micro-tears after handling crystals.
Engineering Local Exhaust Ventilation (LEV) Why: Capture velocity prevents dust migration.Spec: Fume hood or powder weighing enclosure with face velocity 80–100 fpm .

Operational Protocol: Safe Handling & Weighing

This protocol is designed to be a self-validating system where each step prevents the failure of the next.

Phase A: Preparation & Engineering Controls
  • Static Check: Ensure the balance is grounded. Use an ionizing bar if the humidity is <30%, as sulfonate salts can be statically active despite being hydrates.

  • Airflow Verification: Verify fume hood flow is active but laminar. Turbulent air (high sash) will blow the powder; insufficient air (low sash) exposes the operator.

Phase B: The "Zero-Dust" Transfer Method
  • Tare External: Tare your weigh boat/vial before opening the stock container.

  • Spatula Selection: Use a PTFE-coated or antistatic plastic spatula . Metal spatulas can create spark gaps or grind crystals, generating fines.

  • The "Drop, Don't Dump" Technique: Transfer solids by gently vibrating the spatula over the receiving vessel. Do not dump from a height >2 cm.

  • Wet Wipe Seal: Immediately after closing the stock container, wipe the threads/lid with a damp Kimwipe to remove trapped dust that could aerosolize upon the next opening.

Phase C: Solubilization (The Critical Step)
  • Exothermic Note: Dissolution in water is generally endothermic or neutral, but rapid addition to strong acids/bases can generate heat.

  • Sequence: Always add the solid to the solvent , never solvent to solid, to prevent "puffing" of the powder.

Visualization: Handling Workflow

The following diagram illustrates the logical flow of handling to minimize contamination risks.

HandlingWorkflow Start Start: Stock Container Check Engineering Check (Airflow & Static) Start->Check Pre-Work Check->Start Fail (Fix Airflow) PPE Don PPE (N95 + Goggles) Check->PPE Pass Weigh Weighing (Inside Hood) PPE->Weigh Ready Transfer Solubilization (Solid into Liquid) Weigh->Transfer Slow Addition Clean Decontamination (Wet Wipe) Transfer->Clean Complete

Figure 1: Operational workflow emphasizing the "Check" phase before exposure occurs.

Disposal & Waste Management

Disposal Logic: Sodium 2,5-dimethylbenzenesulfonate is an organic salt.[4] It is not a P-listed or U-listed acute hazardous waste, but it must be segregated from oxidizers.

Disposal Protocol:

  • Solid Waste: Sweep up spilled solids (do not dry sweep; use a dust suppressant or HEPA vacuum) and place in a container labeled "Non-Halogenated Organic Solids."

  • Aqueous Waste: Solutions containing this compound should be collected in "Aqueous Organic Waste" containers.

    • Caution: Do not mix with strong oxidizing acids (Nitric/Chromic) in the waste stream, as sulfonate salts can decompose to release Sulfur Oxides (SOx).

  • Container Rinse: Triple rinse empty stock containers with water. The rinsate must be treated as aqueous waste.

DisposalTree Waste Waste Generation Type Physical State? Waste->Type Solid Solid/Powder Type->Solid Liquid Aqueous Solution Type->Liquid Bin1 Bin: Non-Halogenated Organic Solid Solid->Bin1 Warning STOP: No Oxidizers (Nitric/Peroxides) Liquid->Warning Bin2 Bin: Aqueous Organic Waste Warning->Bin2 If pH 5-9

Figure 2: Decision tree for segregating waste streams to prevent incompatibility.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2005).[5] NIOSH Pocket Guide to Chemical Hazards: Organic Dusts. Centers for Disease Control and Prevention. [Link][5][6]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134). [Link][5]

Sources

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